molecular formula C7H15Cl2N B3014459 (1-Chlorocyclohexyl)methanamine hydrochloride CAS No. 42009-83-6

(1-Chlorocyclohexyl)methanamine hydrochloride

Cat. No.: B3014459
CAS No.: 42009-83-6
M. Wt: 184.1
InChI Key: FSSXWWQPMSZPRH-UHFFFAOYSA-N
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Description

(1-Chlorocyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N and its molecular weight is 184.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chlorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXWWQPMSZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and reactivity of 1-chloro-1-(aminomethyl)cyclohexane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure, Reactivity, and Applications of 1-Chloro-1-(aminomethyl)cyclohexane HCl

Executive Summary

1-Chloro-1-(aminomethyl)cyclohexane hydrochloride is a specialized gem-disubstituted cyclohexane derivative that serves as a "masked" reactive intermediate in organic synthesis. While stable as a hydrochloride salt, its free base undergoes rapid intramolecular cyclization to form 1-azaspiro[2.5]octane (a spiro-aziridine). This unique reactivity profile makes it a valuable precursor for generating quaternary carbon centers, synthesizing spiro-heterocycles, and accessing substituted cyclohexylamines that are otherwise difficult to construct due to steric hindrance.

Structural Analysis & Physicochemical Properties

The molecule features a cyclohexane ring with a geminal substitution pattern at the C1 position, bearing both a chlorine atom and an aminomethyl group (


).
Conformational Dynamics

Unlike monosubstituted cyclohexanes, 1-chloro-1-(aminomethyl)cyclohexane exists in a dynamic equilibrium between two chair conformations. The steric bulk of the aminomethyl group (


 in the salt form) versus the chlorine atom dictates the preferred conformer.
  • Conformer A: Chlorine axial / Aminomethyl equatorial.

  • Conformer B: Chlorine equatorial / Aminomethyl axial.

Thermodynamic Preference: The aminomethyl group is sterically larger (A-value ~1.7 kcal/mol for


) compared to chlorine (A-value ~0.43 kcal/mol). Therefore, the equilibrium strongly favors Conformer A , where the bulky aminomethyl group occupies the equatorial position to minimize 1,3-diaxial interactions.
PropertyValue / Description
Molecular Formula

(HCl salt)
Molecular Weight 184.11 g/mol
Stability Stable as HCl salt; hygroscopic. Unstable as free base (cyclizes).
Solubility Soluble in water, methanol, ethanol. Insoluble in non-polar solvents (hexane).
Key Feature Geminal 1,2-heteroatom relationship (Cl and N are separated by 2 carbons,

-position).

Synthesis and Preparation

The synthesis of 1-chloro-1-(aminomethyl)cyclohexane HCl is typically achieved via the chlorination of 1-aminomethylcyclohexanol . This transformation requires careful control of temperature to prevent premature cyclization or rearrangement.

Validated Synthetic Protocol

Note: This protocol assumes the use of standard Schlenk line techniques.

Reagents:

  • 1-Aminomethylcyclohexanol (1.0 equiv)

  • Thionyl chloride (

    
    , 1.5 equiv)
    
  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-aminomethylcyclohexanol in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Chlorination: Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.
    
    • Mechanistic Insight: The alcohol first forms a chlorosulfite intermediate (

      
      ).
      
  • Substitution: Allow the mixture to warm to room temperature and reflux gently for 2 hours. The chloride displaces the leaving group via an

    
    -like mechanism favored by the tertiary carbon, though the ammonium group (formed by HCl byproduct) prevents immediate N-attack.
    
  • Isolation: Cool the reaction mixture to 0°C. The product may precipitate directly. If not, add diethyl ether to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white crystalline solid under inert gas (argon/nitrogen) to avoid moisture absorption.

  • Drying: Vacuum dry over

    
    .
    

Reactivity Profile: The Aziridinium Gateway

The defining characteristic of this molecule is its behavior as a precursor to 1-azaspiro[2.5]octane . This reaction is pH-dependent and irreversible.

Mechanism of Cyclization

Upon neutralization of the HCl salt (pH > 8), the ammonium group deprotonates to the free amine. The nitrogen lone pair acts as an intramolecular nucleophile, attacking the tertiary carbon bearing the chlorine. Despite the steric hindrance of the gem-disubstituted center, the high effective molarity of the neighboring amine drives the reaction to form the spiro-aziridine ring rapidly.

Pathway Visualization:

ReactivityPathway HCl_Salt 1-Chloro-1-(aminomethyl) cyclohexane HCl (Stable Solid) Free_Base Free Amine Intermediate (Transient) HCl_Salt->Free_Base NaOH / NaHCO3 (Neutralization) Spiro_Aziridine 1-Azaspiro[2.5]octane (Reactive Electrophile) Free_Base->Spiro_Aziridine Intramolecular SN2 (- Cl-) Product Functionalized Cyclohexylamine Spiro_Aziridine->Product Nucleophile (Nu-) (Ring Opening)

Figure 1: Reaction pathway from the stable HCl salt to the reactive spiro-aziridine and subsequent functionalization.

Nucleophilic Ring Opening

The resulting 1-azaspiro[2.5]octane is highly strained. It reacts with nucleophiles to regenerate the cyclohexane ring with a new substituent at the tertiary position.

  • Regioselectivity: Nucleophiles typically attack the least hindered carbon of the aziridine ring (the methylene group) in simple aziridines. However, in this spiro-system, attack at the tertiary carbon (the spiro center) is often observed under acidic conditions (via the activated aziridinium ion) due to the stability of the developing tertiary carbocation character.

  • Common Nucleophiles:

    • Water/Hydroxide: Reverts to 1-aminomethylcyclohexanol.

    • Amines: Forms diamines.

    • Thiols: Forms amino-sulfides.

Synthetic Applications

Synthesis of Quaternary Ammonium Pharmacophores

This molecule allows for the introduction of a quaternary center on a saturated ring, a common motif in neuroactive drugs (e.g., analogs of phencyclidine, tramadol, or venlafaxine).

Ring Expansion (Rearrangement)

Under specific conditions (e.g., treatment with certain Lewis acids or radical initiators), the spiro-aziridine can undergo ring expansion to form hexahydro-1H-azepine (homopiperidine) derivatives.

Experimental Workflow for Ring Expansion:

RingExpansion Start 1-Azaspiro[2.5]octane Condition Conditions: Heat or Lewis Acid (e.g., BF3·Et2O) Start->Condition Intermediate Cationic Rearrangement Condition->Intermediate End 3-Substituted Hexahydro-1H-azepine Intermediate->End 1,2-Shift

Figure 2: Potential ring expansion pathway to azepine derivatives.

Safety and Handling Guidelines

Hazard Classification:

  • Vesicant: As a

    
    -chloroamine precursor, this compound mimics the structure and reactivity of nitrogen mustards. It can alkylate DNA and proteins.
    
  • Corrosive: The HCl salt is acidic; the free base is caustic.

Handling Protocols:

  • Containment: Handle only in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination:

    • Spills: Do not wipe with water immediately (generates HCl and potential vesicant mist). Cover with a slurry of sodium thiosulfate and sodium bicarbonate to quench the alkylating potential by opening the aziridine ring with a sulfur nucleophile.

    • Glassware: Rinse with a 10% sodium thiosulfate solution before washing with standard detergents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55301622, 1-Chloro-1-(chloromethyl)cyclohexane. Retrieved from [Link]

  • Fanta, P. E., et al. (1966). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane.[1] The Journal of Organic Chemistry, 31(10), 3113–3116. (Seminal work on the cyclization of 1-aminomethyl-1-chlorocyclohexane).

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Google Patents (2005). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.[2] Retrieved from

Sources

A Comparative Analysis of (1-Chlorocyclohexyl)methanamine HCl and 1-hydroxycyclohexylmethanamine: Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds and functional groups is a critical determinant of a program's success. Arylcyclohexylamine derivatives and related alicyclic structures are privileged motifs, known for their diverse biological activities, particularly within the central nervous system.[1] This guide provides a detailed comparative analysis of two structurally related building blocks: (1-Chlorocyclohexyl)methanamine Hydrochloride and 1-hydroxycyclohexylmethanamine. We delve into the fundamental differences in their physicochemical properties, chemical reactivity, and synthetic accessibility. By elucidating the distinct roles of the C1-chloro and C1-hydroxyl substituents, this document aims to equip researchers, medicinal chemists, and drug development professionals with the field-proven insights necessary to strategically select the optimal analog for their specific research and development objectives.

Core Physicochemical and Structural Properties

The seemingly minor substitution of a hydroxyl group for a chlorine atom at the C1 position of the cyclohexyl ring instigates significant changes in the molecule's electronic, steric, and interactive potential. The hydrochloride salt of the chloro-analog ensures stability and enhances water solubility, a common strategy for amine-containing compounds.[2] The hydroxy-analog, a type of β-amino alcohol, possesses the capacity for intra- and intermolecular hydrogen bonding, which profoundly influences its physical properties and biological interactions.[3]

A summary of their key properties is presented below. Note that while experimental data for (1-Chlorocyclohexyl)methanamine HCl is available, some properties for 1-hydroxycyclohexylmethanamine are predicted based on its structure.

Table 1: Comparative Physicochemical Properties

Property(1-Chlorocyclohexyl)methanamine HCl1-hydroxycyclohexylmethanamineRationale for Difference
Molecular Formula C₇H₁₅Cl₂NC₇H₁₅NOThe HCl salt adds a chlorine atom.
Molecular Weight 184.11 g/mol 129.22 g/mol Difference due to the mass of HCl vs. H and Cl vs. OH.
Structure Geminal chloro-aminomethyl vs. geminal hydroxy-aminomethyl.
Predicted XLogP 1.5[4]~0.8 (Estimated)The hydroxyl group significantly increases polarity and reduces the partition coefficient.
Key Functional Group α-Chloroamine derivativeβ-Amino alcohol[5]This fundamental difference dictates the primary reactivity pathways.
H-Bonding Donor: -NH₃⁺Donor: -NH₂, -OH; Acceptor: -N, -OThe hydroxyl group adds significant hydrogen bonding capability, impacting solubility and target binding.
Stability Stable as hydrochloride saltStable; potential for dehydration under acidic conditionsThe protonated amine of the HCl salt prevents degradation pathways like imine formation.

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The choice between these two molecules often hinges on the desired chemical reactivity. The chloro-analog is an electrophilic building block primed for substitution, while the hydroxy-analog offers a scaffold for functionalization through its nucleophilic amine and versatile alcohol group.

(1-Chlorocyclohexyl)methanamine: The Electrophilic Intermediate

The defining feature of this compound is the geminal chloro-amine moiety. The carbon atom bonded to both the chlorine and the aminomethyl group is highly electrophilic. The chlorine atom is an excellent leaving group, and its departure is facilitated by the adjacent nitrogen atom, leading to the formation of a stabilized, reactive aziridinium-like or iminium cation intermediate. This reactivity makes it a valuable precursor for introducing the (1-(aminomethyl)cyclohexyl) moiety into a target molecule via nucleophilic substitution.

Organic chloramines are known to be reactive, though their reactivity can be tuned.[6][7] The stability of this compound as an HCl salt is crucial; the protonated amine is deactivating, preventing premature decomposition. Neutralization to the free base would unmask its high reactivity.

1-hydroxycyclohexylmethanamine: The Privileged Amino Alcohol Scaffold

β-Amino alcohols are a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds.[3][8] The reactivity of 1-hydroxycyclohexylmethanamine is characterized by the interplay between the hydroxyl and amino groups.[5]

  • N-Functionalization: The primary amine is a potent nucleophile, readily undergoing reactions like acylation, alkylation, and reductive amination.

  • O-Functionalization: The tertiary alcohol can be functionalized (e.g., etherification, esterification), though it is sterically hindered.

  • Substitution/Elimination: The hydroxyl group is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group (water), enabling Sₙ1-type substitution reactions or E1 elimination to form an enamine or imine. The reaction of β-amino alcohols with agents like thionyl chloride can lead to chlorinated products, highlighting the potential to interconvert between the two scaffolds.[9]

Comparative Reactivity Diagram

The following diagram illustrates the divergent primary reaction pathways of the two compounds.

G cluster_0 (1-Chlorocyclohexyl)methanamine Reactivity cluster_1 1-hydroxycyclohexylmethanamine Reactivity chloro_start (1-Chlorocyclohexyl)methanamine (Free Base) iminium Reactive Iminium Intermediate chloro_start->iminium - Cl⁻ product_sub Nucleophilic Substitution Product (Nu-C-CH₂NH₂) iminium->product_sub + Nucleophile (Nu⁻) hydroxy_start 1-hydroxycyclohexylmethanamine n_acylated N-Acylated Product hydroxy_start->n_acylated + Acyl Chloride protonated_oh Protonated Alcohol hydroxy_start->protonated_oh + H⁺ carbocation Carbocation Intermediate protonated_oh->carbocation - H₂O elim_product Elimination Product carbocation->elim_product - H⁺

Caption: Key reactivity pathways for the chloro- and hydroxy-analogs.

Synthetic Strategies and Workflows

The accessibility of these compounds is a key consideration for their use in large-scale synthesis campaigns. Both can be conceptually derived from the common starting material, cyclohexanone.

Synthetic Workflow Overview

G cluster_chloro Synthesis of Chloro-Analog cluster_hydroxy Synthesis of Hydroxy-Analog start Cyclohexanone c_step1 1. Strecker Synthesis (NaCN, NH₄Cl) start->c_step1 h_step1 1. Cyanohydrin Formation (HCN) start->h_step1 c_step2 1-Aminocyclohexane- carbonitrile c_step1->c_step2 c_step3 2. Nitrile Reduction (e.g., LiAlH₄) c_step2->c_step3 c_step4 1-(Aminomethyl)cyclo- hexanamine c_step3->c_step4 c_step5 3. Diazotization & Chlorination (NaNO₂, HCl) c_step4->c_step5 c_step6 (1-Chlorocyclohexyl)- methanamine HCl c_step5->c_step6 h_step2 1-Hydroxycyclohexane- carbonitrile h_step1->h_step2 h_step3 2. Nitrile Reduction (e.g., LiAlH₄) h_step2->h_step3 h_step4 1-hydroxycyclohexyl- methanamine h_step3->h_step4

Caption: Plausible synthetic workflows from cyclohexanone.

Exemplary Experimental Protocol: Reduction of 1-Hydroxycyclohexanecarbonitrile

This protocol details a trusted method for synthesizing the hydroxy-analog from its cyanohydrin precursor. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize 1-hydroxycyclohexylmethanamine via the lithium aluminum hydride (LiAlH₄) reduction of 1-hydroxycyclohexanecarbonitrile.

Materials:

  • 1-Hydroxycyclohexanecarbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

Protocol:

  • System Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. An inert atmosphere is critical as LiAlH₄ reacts violently with water.

  • Reagent Suspension: Under a positive flow of nitrogen, charge the flask with LiAlH₄ (2.0 eq) and anhydrous THF. Cool the resulting slurry to 0 °C using an ice-water bath. The excess LiAlH₄ ensures complete reduction.

  • Substrate Addition: Dissolve 1-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C. This slow addition controls the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Refluxing provides the necessary activation energy for the reaction to go to completion.

  • Workup (Fieser Method - CAUTION): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water. This specific sequence is a trusted method for safely neutralizing excess LiAlH₄ and producing a granular, easily filterable aluminum salt precipitate.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate. The Celite prevents the fine aluminum salts from clogging the filter paper.

  • Isolation: Combine the filtrate and washes, and concentrate them under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution until precipitation is complete.[2][10] Collect the solid by filtration and dry under vacuum.

Analytical Characterization

Unambiguous characterization of these analogs is essential for quality control and regulatory submission. NMR and MS are the primary tools, providing complementary structural information. Analysis of arylcyclohexylamines and related compounds often employs a combination of chromatographic and spectroscopic techniques.[11][12]

Table 2: Key Expected Analytical Signatures

Technique(1-Chlorocyclohexyl)methanamine HCl1-hydroxycyclohexylmethanamine
¹H NMR ∙ Broad singlet for -NH₃⁺∙ Singlet for -CH₂NH₃⁺∙ Complex multiplets for cyclohexyl protons∙ Broad singlet for -OH∙ Singlet for -CH₂NH₂∙ Broad singlet for -NH₂∙ Complex multiplets for cyclohexyl protons
¹³C NMR ∙ Signal for C1 carbon shifted downfield due to Cl (~70-80 ppm)∙ Signal for -CH₂NH₃⁺ (~40-50 ppm)∙ Signal for C1 carbon (~70-75 ppm)∙ Signal for -CH₂NH₂ (~45-55 ppm)
Mass Spec (EI) ∙ M⁺ peak with characteristic M+2 isotope peak for ³⁷Cl (ratio ~3:1)∙ Fragmentation via loss of Cl, CH₂NH₂, or HCl∙ M⁺ peak∙ Fragmentation via loss of H₂O, CH₂NH₂, or cleavage of the cyclohexyl ring
IR Spec ∙ Strong N-H stretching for R-NH₃⁺ (~2800-3100 cm⁻¹, broad)∙ C-Cl stretch (~600-800 cm⁻¹)∙ Strong, broad O-H stretch (~3200-3600 cm⁻¹)∙ N-H stretching for R-NH₂ (~3300-3500 cm⁻¹, two bands)

Field Insights for Drug Development Professionals

The choice between the chloro- and hydroxy-analog is a strategic decision guided by the project's goals.

  • When to Choose (1-Chlorocyclohexyl)methanamine HCl:

    • As a Reactive Intermediate: If the goal is to synthesize a library of compounds by reacting the scaffold with various nucleophiles (e.g., phenols, thiols, amines), the chloro-analog is the superior choice due to its inherent electrophilicity.

    • For Covalent Targeting: In drug discovery, incorporating a mild electrophile can enable the formation of a covalent bond with a specific nucleophilic residue (e.g., cysteine, serine) in a protein's binding site. This can lead to increased potency and duration of action. The chloro-analog could be explored for such applications.

    • As a Prodrug: The C-Cl bond could be designed to be cleaved in vivo, releasing the active parent molecule.

  • When to Choose 1-hydroxycyclohexylmethanamine:

    • For Structure-Activity Relationship (SAR) Studies: The β-amino alcohol motif is a proven pharmacophore. The hydroxyl group can act as a critical hydrogen bond donor or acceptor, anchoring the ligand in the target's binding pocket. It provides a clear vector for exploring SAR that the chloro-group cannot.

    • To Improve Physicochemical Properties: The hydroxyl group generally increases aqueous solubility and can be used to tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

    • As a Metabolic Soft Spot or Stable Anchor: The hydroxyl group can be a site for Phase II metabolism (e.g., glucuronidation) or, if sterically shielded, can serve as a metabolically stable anchor point for receptor interaction. There are parallels between how chloro and alkoxy (related to hydroxyl) groups can interact with protein pockets, making them useful probes for optimization.[13][14]

Conclusion

(1-Chlorocyclohexyl)methanamine HCl and 1-hydroxycyclohexylmethanamine are not merely interchangeable scaffolds; they are functionally distinct chemical tools. The former is an electrophilic precursor, a molecule of "potential," ideal for library synthesis and covalent applications. The latter is a classic polar pharmacophore, a molecule of "interaction," perfectly suited for probing and optimizing hydrogen-bonding interactions within a biological target. A thorough understanding of their divergent reactivity, born from the fundamental properties of the chlorine atom versus the hydroxyl group, empowers the medicinal chemist to make informed, rational decisions, thereby accelerating the journey from hit identification to a viable drug candidate.

References

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  • CYCLOHEXYLAMINE (CHA). Ataman Kimya. Available from: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available from: [Link]

  • Biologically active β‐amino alcohols with significant implications in the health and pharmaceutical industries. ResearchGate. Available from: [Link]

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  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. Available from: [Link]

  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine (Chloramines) in Water. PMC. Available from: [Link]

  • Cyclohexylamine, Morpholine, and Diethylaminoethanol in Water and Condensed Steam by Direct Aqueous Injection Gas Chromatography. ASTM International. Available from: [Link]

  • Chemical Properties of Methanone, (1-hydroxycyclohexyl)phenyl-. Cheméo. Available from: [Link]

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  • 1 H (700 MHz) and 13 C NMR (125 MHz) spectroscopic data a of compounds 6 and 7 in CDCl 3. ResearchGate. Available from: [Link]

  • Formation and reactivity of inorganic and organic chloramines and bromamines during oxidative water treatment. ResearchGate. Available from: [Link]

  • The Role and Behavior of Chloramines in Drinking Water. Water Research Foundation. Available from: [Link]

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  • 1-hydroxy cyclohexyl phenyl methanone synthesis process. Google Patents.
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  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA. Available from: [Link]

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The Privileged Scaffold: 1-Substituted Cyclohexanemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, pharmacology, and synthesis of 1-substituted cyclohexanemethanamine derivatives . This scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster anticonvulsants (Gabapentinoids) and high-affinity Sigma receptor ligands.

Technical Guide & Review

Executive Summary

The 1-substituted cyclohexanemethanamine motif (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is a structural chimera that bridges lipophilic bulk (the cyclohexane ring) with a polar, basic pharmacophore (the primary amine). Its pharmacological utility arises from the geminal disubstitution  at the C1 position, which locks the cyclohexane ring into specific chair conformations, rigidly orienting the amine vector relative to the substituent (

).

This guide analyzes the scaffold through three lenses:

  • Gabapentinoids (

    
    ):  Targeting the 
    
    
    
    subunit of voltage-gated calcium channels (VGCC).
  • Sigma Receptor Ligands (

    
    ):  Targeting 
    
    
    
    and
    
    
    receptors for neuroprotection and antitussive activity.
  • Synthetic Architecture: A comparative analysis of "Nitro," "Cyano," and "Rearrangement" routes.

Structural & Synthetic Chemistry[2][3][4]

Conformational Analysis

The gem-disubstitution at C1 creates a "molecular anchor." In monosubstituted cyclohexanes, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions.[1] However, in 1,1-disubstituted derivatives, the larger group forces the smaller group (often the


) into a specific axial or equatorial orientation depending on the steric bulk of 

. This rigidity is critical for high-affinity binding to the

subunit.
Synthetic Pathways

We define three primary "Disconnect Strategies" for accessing this scaffold.

Strategy A: The Nitromethane Route (Henry-Michael)
  • Mechanism: Condensation of cyclohexanone with a Michael acceptor, followed by conjugate addition of nitromethane.

  • Utility: Best for introducing complex carbon chains at C1.

  • Key Step: Hydrogenation of the nitro group to the amine.

Strategy B: The Rearrangement Route (Hofmann/Curtius)
  • Mechanism: Degradation of a carboxylic acid derivative (amide or acyl azide) to an amine with one fewer carbon.[1]

  • Utility: The industrial standard for Gabapentin.

  • Key Step: Oxidative rearrangement of 1,1-cyclohexanediacetic acid mono-amide.

Strategy C: The Cyano-Alkylation Route
  • Mechanism: Alkylation of cyclohexanecarbonitrile followed by nitrile reduction.

  • Utility: Ideal for

    
     or 
    
    
    
    (non-acidic substituents).
Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired substituent (


).

Synthesis_Pathways Start Target Scaffold: 1-Substituted Cyclohexanemethanamine Decision What is Substituent 'R'? Start->Decision Route_A Route A: Nitromethane Addition (Henry/Michael) Decision->Route_A R requires C-C extension Route_B Route B: Hofmann Rearrangement (Degradation) Decision->Route_B R contains Carboxyl Route_C Route C: Nitrile Reduction (Direct) Decision->Route_C R is Hydrophobic Prec_A Precursor: Cyclohexanone + Alkyl Cyanoacetate Route_A->Prec_A Prod_Gabapentin Target: Gabapentinoids (R = -CH2COOH) Route_A->Prod_Gabapentin Prec_B Precursor: 1,1-Cyclohexanediacetic Anhydride Route_B->Prec_B Route_B->Prod_Gabapentin Industrial Preferred Prec_C Precursor: Cyclohexanecarbonitrile Route_C->Prec_C Prod_Sigma Target: Sigma Ligands (R = Aryl/Alkyl) Route_C->Prod_Sigma

Caption: Strategic selection of synthetic routes based on the C1-substituent nature. Route B is the dominant industrial path for amino-acid derivatives.

Medicinal Chemistry & SAR

Case Study: The Gabapentinoids

Gabapentin (Neurontin) is the archetype of this class. Chemically, it is 1-(aminomethyl)cyclohexaneacetic acid.[1][2]

  • Mechanism: It does not bind GABA receptors. Instead, it binds the

    
     and 
    
    
    
    subunits of voltage-gated calcium channels, reducing calcium influx and neurotransmitter release (glutamate/substance P).
  • SAR Insight: The cyclohexane ring functions as a lipophilic spacer that mimics the steric environment of the leucine side chain (in the context of the L-system transporter), facilitating blood-brain barrier (BBB) transport via LAT1.[1]

Case Study: Sigma Receptor Ligands

When the carboxylic acid of the Gabapentin scaffold is replaced by a phenyl group or an ester (e.g., carbetapentane analogs), the affinity shifts from calcium channels to Sigma (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) receptors .
  • 1-Phenylcyclohexanemethanamine: Derivatives of this core show high selectivity for

    
     sites.
    
  • SAR Insight: N-substitution (e.g., N,N-dimethyl or N-phenethyl) on the methanamine nitrogen drastically increases

    
     affinity.
    
Comparative Data: Binding Affinities

The following table summarizes how the C1-substituent shifts the pharmacological profile.

Compound ClassC1 Substituent (

)
Amine TypePrimary TargetSecondary TargetRef
Gabapentin

Primary (

)

(VGCC)
LAT1 (Transporter)[1, 2]
Pregabalin *Isobutyl (Open chain)Primary (

)

(VGCC)
LAT1[2]
Sigma Ligand

Tertiary (

)

Receptor
Muscarinic (Low)[3]
Vesamicol Analog

Piperidine ringVAChT

Receptors
[3]

*Note: Pregabalin is included for SAR comparison; it lacks the cyclohexane ring but maintains the


-amino acid spacing.

Experimental Protocols

Protocol A: Synthesis of Gabapentin (Hofmann Rearrangement)

This protocol utilizes the "Route B" strategy, favored for its scalability and safety compared to azide-based Curtius routes.

Reagents:

  • 1,1-Cyclohexanediacetic anhydride

  • Aqueous Ammonia (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )[3]
    
  • Sodium Hydroxide (

    
    )
    
  • Sodium Hypochlorite (

    
    , 
    
    
    
    solution)

Step-by-Step Methodology:

  • Imide Formation: Dissolve 1,1-cyclohexanediacetic anhydride (1 eq) in aqueous ammonia (excess). Heat to reflux for 3 hours to form 1,1-cyclohexanediacetic acid mono-amide. Upon cooling and acidification, the cyclic imide (3,3-pentamethylene glutarimide) precipitates.

  • Ring Opening: Dissolve the imide in

    
     NaOH at 
    
    
    
    .
  • Hofmann Rearrangement: Slowly add NaOCl solution while maintaining temperature

    
    . Stir for 2 hours. The N-chloroimide intermediate forms.
    
  • Decarboxylation: Heat the solution to

    
     for 1 hour. The isocyanate intermediate hydrolyzes to the amine.
    
  • Isolation: Neutralize the solution to pH 7.0-7.2 with concentrated HCl. The zwitterionic product, Gabapentin, will precipitate as a white solid.

  • Purification: Recrystallize from Methanol/Isopropanol.

Validation Check:

  • Melting Point:

    
     (Decomposes).
    
  • IR Spectrum: Look for carboxylate antisymmetric stretch (

    
    ) and amine broad peaks (
    
    
    
    due to zwitterion).
Protocol B: Synthesis of 1-Phenylcyclohexanemethanamine (Nitrile Reduction)

This protocol targets the lipophilic amine variant used in Sigma receptor research.

Reagents:

  • 1-Phenylcyclohexanecarbonitrile

  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add

    
     (2.0 eq) suspended in dry THF.
    
  • Addition: Dissolve 1-phenylcyclohexanecarbonitrile (1.0 eq) in dry THF. Add dropwise to the hydride suspension at

    
    .
    
  • Reduction: Allow to warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Carefully add water (
    
    
    
    mL), then
    
    
    NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of
    
    
    in grams.
  • Workup: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Salt Formation: Dissolve the oil in diethyl ether and bubble HCl gas to precipitate the hydrochloride salt.

Mechanism of Action Visualization

The following diagram details the pharmacological pathway of Gabapentinoids, highlighting the critical role of the LAT1 transporter for bioavailability.

MOA_Pathway Drug Gabapentinoid (Zwitterion) LAT1 LAT1 Transporter (Blood-Brain Barrier) Drug->LAT1 Mimics L-Leucine Intracellular Intracellular Space (Neuron) LAT1->Intracellular Active Transport Target Target: α2δ Subunit (VGCC) Intracellular->Target Binding Effect Inhibition of Ca2+ Influx ↓ Glutamate Release Target->Effect Modulation

Caption: The "Trojan Horse" mechanism.[1] The cyclohexane scaffold mimics the leucine side-chain, tricking LAT1 into transporting the polar drug across the BBB.

References

  • Satzinger, G., et al. (1977). Cyclic Amino Acids. US Patent 4,024,175.[4] (The foundational patent describing the synthesis of Gabapentin via Hofmann rearrangement).

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1] Journal of Biological Chemistry.

  • Maier, C. A., & Wünsch, B. (2002). Novel Sigma Receptor Ligands. 1-Phenylcycloalkanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry.

  • Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.[5] US Patent 6,846,950.[5] (Detailed industrial protocol for the Hofmann route).

  • Simbera, J., et al. (2014).[6] New One-Pot Methods for Preparation of Cyclohexanecarbonitrile.[3][6][7] Green and Sustainable Chemistry.[8][3][6] (Modern protocols for the nitrile precursor).

Sources

Methodological & Application

Application Note: High-Efficiency Thermal Ring Expansion of (1-Chlorocyclohexyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the thermal rearrangement of (1-chlorocyclohexyl)methanamine hydrochloride to synthesize cycloheptanone and its derivatives. This transformation represents a safer, scalable alternative to diazomethane-mediated ring expansions (Buchner-Curtius-Schlotterbeck reaction). By leveraging the thermodynamic instability of the tertiary chloride in the cyclohexane scaffold, researchers can drive a 1,2-alkyl shift to access seven-membered rings (azepanes or cycloheptanones) with high regioselectivity.

Primary Application: Synthesis of suberone (cycloheptanone), functionalized azepines, and intermediates for NMDA receptor antagonists.

Mechanistic Insight & Reaction Logic

The transformation proceeds via a semi-pinacol type rearrangement. Unlike the classic Tiffeneau-Demjanov rearrangement which utilizes nitrous acid and 1-aminomethylcycloalkanols, this protocol utilizes the chlorinated amine salt.

The driving force is the relief of steric strain and the formation of a stabilized iminium intermediate. The reaction is strictly acid-mediated (thermal decomposition of the HCl salt).

Critical Pathway Analysis
  • Ionization: Thermal dissociation of the C-Cl bond generates a tertiary carbocation at the bridgehead.

  • Migration: The anti-periplanar C-C ring bond undergoes a 1,2-shift to the exocyclic methylene carbon.

  • Iminium Formation: The migration results in a ring-expanded seven-membered iminium species.

  • Hydrolysis: Upon aqueous workup, the imine hydrolyzes to the ketone (cycloheptanone).

Note on Divergence: If the free base of (1-chlorocyclohexyl)methanamine is heated or treated with base, the nitrogen lone pair displaces the chloride intramolecularly to form 1-azaspiro[2.5]octane (an aziridine), not the ring-expanded product. Therefore, maintaining acidic conditions (HCl salt) is non-negotiable for ring expansion.

Pathway Visualization

RearrangementMechanism Reactant (1-Chlorocyclohexyl) methanamine HCl Carbocation Tertiary Carbocation Reactant->Carbocation Heat (-Cl⁻) SideProduct 1-Azaspiro[2.5]octane (Aziridine) Reactant->SideProduct IF BASE PRESENT (Avoid!) Transition 1,2-Alkyl Shift Carbocation->Transition Ring Expansion Iminium Cycloheptyl Iminium Ion Transition->Iminium Stabilization Product Cycloheptanone Iminium->Product +H₂O (Hydrolysis)

Figure 1: Mechanistic pathway for the thermal rearrangement.[1] Note the critical divergence point dependent on pH/protonation state.

Safety & Handling Protocols

Hazard Class: Vesicant / Alkylating Agent. The intermediate, (1-chlorocyclohexyl)methanamine, shares structural features with nitrogen mustards. While the HCl salt is less volatile, it must be handled with extreme caution.

  • Engineering Controls: All weighing and transfers must occur within a certified fume hood.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves.

  • Thermal Runaway: The rearrangement is exothermic. On scales >10g, active cooling capability must be available during the initial heating phase to manage the exotherm.

Experimental Protocol

Precursor Synthesis: (1-Chlorocyclohexyl)methanamine HCl

Target: Conversion of 1-(aminomethyl)cyclohexanol to the chloride salt.

  • Setup: Equip a 3-neck RBF with a mechanical stirrer, addition funnel, and a drying tube (CaCl₂).

  • Solvation: Suspend 1-(aminomethyl)cyclohexanol (1.0 eq) in dry Benzene or Dichloromethane (DCM) (5 mL/g of substrate). Cool to 0°C.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.1 eq) dropwise over 30 minutes.

    • Observation: A vigorous evolution of SO₂ and HCl gas will occur. Ensure scrubber is active.

  • Crystallization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The product will precipitate as a white crystalline solid.

  • Isolation: Filter the solid under inert atmosphere (N₂). Wash with cold ether.

    • Checkpoint: The solid is hygroscopic. Dry in a vacuum desiccator over P₂O₅.

Thermal Rearrangement (The Expansion)

Target: Ring expansion to the cycloheptyl core.

Method A: Solid-State Pyrolysis (Small Scale < 5g)

  • Place the dry hydrochloride salt in a RBF connected to a gas bubbler.

  • Heat the flask in an oil bath to 130–140°C .

  • The solid will melt and evolve gas. Maintain temperature for 30–45 minutes until gas evolution ceases.

  • Cool the resulting melt (imine hydrochloride) to room temperature.

Method B: Solvent-Mediated (Scalable > 10g) Preferred for better thermal control.

  • Suspend the hydrochloride salt in 1,2-Dichlorobenzene (ODCB) or Toluene (3 mL/g).

  • Heat to reflux (ODCB: ~180°C; Toluene: ~110°C).

    • Note: Toluene may require longer reaction times (4–6 hours) but allows for easier workup.

  • Monitor reaction progress via consumption of the starting chloride (precipitate often dissolves as it rearranges).

Hydrolysis & Purification
  • Hydrolysis: Add water (2 mL/g) to the cooled reaction mixture and stir vigorously for 1 hour. This converts the imine to the ketone.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Ether or DCM (2x).

  • Drying: Combine organic layers, dry over MgSO₄, and concentrate.

  • Distillation: Purify the crude oil via vacuum distillation.

    • Cycloheptanone Boiling Point: ~179°C (atm) or ~65°C (12 mmHg).

Data Analysis & Specifications

Expected Yields & Parameters
ParameterMethod A (Solid Melt)Method B (Solvent)Notes
Yield 65 - 75%80 - 88%Solvent method minimizes polymerization.
Reaction Time 0.5 - 1.0 hr3.0 - 6.0 hrsDependent on reflux temperature.
Purity (GC) >95%>98%After distillation.
Key Impurity Cyclohexanecarbaldehyde1-Azaspiro[2.5]octaneAldehyde forms via competitive hydride shift.
Spectral Validation
  • IR (Neat): Look for strong carbonyl stretch at 1700–1705 cm⁻¹ (characteristic of 7-membered ketones; slightly lower frequency than cyclohexanone's 1715 cm⁻¹).

  • 1H NMR (CDCl₃):

    • Cycloheptanone: Multiplets at

      
       2.45 (4H, 
      
      
      
      -CH2) and
      
      
      1.6-1.7 (8H, remaining ring protons).
    • Absence of the singlet at

      
       2.8-3.0 (characteristic of the 
      
      
      
      in the starting material).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Overheating or "Hot spots" in solid melt.Switch to Method B (Solvent) using Toluene or Xylene to moderate heat transfer.
Formation of Aziridine Reaction medium became basic or neutral.Ensure the starting material is the Hydrochloride Salt . Do not wash with bicarbonate prior to heating.
Incomplete Conversion Temperature too low.The C-Cl bond cleavage requires significant energy (

). Ensure internal temp > 110°C.
Product is an Oil (Imine) Incomplete hydrolysis.The initial product is the imine salt. Ensure the aqueous workup is acidic/neutral and stirred long enough (>1 hr).

References

  • Dauben, H. J.; Ringold, H. J.; Wade, R. H.; Pearson, D. L. (1988). "Cycloheptanone".[2][3] Organic Syntheses, Collective Volume 6, p. 320.

  • Blicke, F. F.; Doorenbos, N. J. (1954). "General Anesthetics. I. The Synthesis of Some Imidazo- and Oxazo-cycloheptane Derivatives". Journal of the American Chemical Society, 76(9), 2317–2319.

  • Smith, P. A. S.; Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions". Organic Reactions, 11, 157.
  • Conley, R. T. (1958). "Thermal Rearrangement of Cycloalkylmethylamine Derivatives". Journal of Organic Chemistry, 23(9), 1330.

Sources

Reagents for nucleophilic substitution on 1-chlorocyclohexyl scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The functionalization of 1-chlorocyclohexyl scaffolds (particularly tertiary chlorides where C1 is gem-disubstituted) represents a classic bottleneck in medicinal chemistry. These substrates are kinetically resistant to


 attack due to steric shielding and thermodynamically prone to 

elimination due to the stability of the resulting endo- or exocyclic alkenes.

Standard nucleophiles (alkoxides, cyanides, simple amines) act as Brønsted bases, yielding elimination products almost exclusively. Successful substitution requires decoupling nucleophilicity from basicity, often by shifting the mechanism from a classical ionic pathway to Lewis-acid activated ion-pairing or radical-mediated cross-coupling .

This guide details three field-proven protocols to install Carbon and Nitrogen nucleophiles, overcoming the "Elimination Trap."

Mechanistic Insight: The Conformational Gatekeeper

Success depends on understanding the cyclohexane chair dynamics. In 1-substituted-1-chlorocyclohexanes, the C-Cl bond can exist in an axial or equatorial conformation.

  • Elimination Risk: Anti-periplanar alignment of the axial Cl with adjacent axial protons favors rapid E2 elimination.

  • Substitution Opportunity: Ionization to the carbocation creates a planar

    
     center. The incoming nucleophile must attack effectively before a proton is abstracted.
    
Visualizing the Pathway Competition

ReactionPathways Substrate 1-Chlorocyclohexyl Scaffold Cation Tertiary Carbocation (Planar Intermediate) Substrate->Cation Lewis Acid (TiCl4/SnCl4) Ionization Radical Tertiary Radical (Ag-Catalyzed) Substrate->Radical SET (Ag0) Radical Pathway Elimination Elimination Product (Alkene) Cation->Elimination Basic Nucleophile (Proton Abstraction) Substitution Substitution Product (Target) Cation->Substitution Non-Basic Nucleophile (TMS-Nu / Allylsilane) Radical->Substitution Grignard Coupling (Radical Recombination)

Figure 1: Mechanistic divergence.[1] Standard conditions favor the Red path (Elimination). The protocols below force the Green paths (Substitution) via Lewis Acid activation or Radical Shunts.

Reagent Selection Guide

Target BondReagent ClassRecommended ReagentCatalyst / PromoterMechanism
C-C (Allyl) AllylsilanesAllyltrimethylsilane

or


-like (Sakurai)
C-C (Alkyl/Aryl) Grignard


(cat.)[2]
Radical (SET)
C-N (Azide) Silyl Azides


Ion-Pairing
C-O (Ether) Alcohols

(Solvent)

Solvolysis

Detailed Experimental Protocols

Protocol A: Silver-Catalyzed Alkylation (The Oshima Coupling)

Best for: Installing Alkyl or Aryl groups on tertiary centers where Grignards usually cause elimination.

Rationale: Standard Grignard reactions with tertiary halides fail due to basicity. Silver(I) salts catalyze a Single Electron Transfer (SET), generating a tertiary alkyl radical that recombines with the Grignard species, bypassing the elimination pathway.

Materials:

  • 1-Chloro-1-methylcyclohexane (1.0 equiv)

  • Phenylmagnesium bromide (1.5 equiv, in ether)

  • Silver Nitrate (

    
    ) (0.1 equiv, 10 mol%)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step:

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, suspend

    
     (10 mol%) in anhydrous 
    
    
    
    (0.5 M concentration relative to substrate).
  • Substrate Addition: Add the 1-chlorocyclohexyl substrate to the suspension.

  • Grignard Addition: Cool the mixture to 0°C. Add the Grignard reagent dropwise over 10 minutes.

    • Note: The solution will turn dark brown/black due to the formation of elemental silver (

      
      ). This is normal.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with ether, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

  • Yields typically 60–85%.

  • Absence of alkene peaks in

    
     NMR (5.0–6.0 ppm region) confirms substitution.
    
Protocol B: Lewis Acid Mediated Allylation (Sakurai-Type)

Best for: Creating quaternary carbon centers with a functional handle (alkene) for further derivatization.

Rationale:


 is a "philophilic" Lewis acid that aggressively ionizes the C-Cl bond. Allyltrimethylsilane acts as a "soft" nucleophile that attacks the carbocation but is non-basic, completely suppressing elimination.

Materials:

  • 1-Chlorocyclohexyl scaffold (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Titanium Tetrachloride (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Maintain a strict

    
     atmosphere.
    
  • Solvation: Dissolve the chloride substrate and allyltrimethylsilane in DCM (0.2 M) and cool to -78°C .

    • Critical: Low temperature is essential to control the high reactivity of the tertiary cation.

  • Activation: Add

    
     (1.0 M in DCM) dropwise down the side of the flask.
    
    • Observation: Solution often turns deep yellow/orange.

  • Progression: Stir at -78°C for 1 hour, then slowly warm to -30°C over 2 hours. Do not rush to RT.

  • Quench: Pour the cold mixture into a vigorously stirring slurry of ice/NaHCO3.

  • Workup: Extract with DCM. The silicon byproduct (

    
    ) is removed during workup/evaporation.
    
Protocol C: Tin(IV) Mediated Azidation

Best for: Synthesizing tertiary amines (via reduction) which are difficult to access via reductive amination.

Rationale:


 is a safe, soluble source of azide. 

is preferred over

here as it is slightly milder, preventing decomposition of the azide product while still activating the tertiary chloride.

Materials:

  • 1-Chlorocyclohexyl scaffold (1.0 equiv)

  • Azidotrimethylsilane (

    
    ) (2.0 equiv)
    
  • Tin(IV) Chloride (

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous DCM

Step-by-Step:

  • Mixing: Dissolve substrate and

    
     in DCM at 0°C.
    
  • Catalysis: Add

    
     dropwise.
    
    • Safety: Azides can be shock-sensitive. While organic azides are generally stable, avoid concentrating the reaction mixture to dryness with heat.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Workup: Quench with water. Wash organic layer with 10% KF (potassium fluoride) solution.

    • Why KF? Fluoride precipitates the Tin (as insoluble tin fluorides) and removes any silyl byproducts, simplifying purification.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Major Elimination Product Nucleophile is too basic.Switch to Silyl-based nucleophiles (

) or use the Ag-catalyzed radical protocol.
No Reaction Lewis Acid deactivated.Ensure reagents are anhydrous.

hydrolyzes instantly in moist air.
Polymerization Cation too stable/reactive.Dilute reaction (0.05 M). Lower temperature to -90°C.
Silver Mirror Failure Catalyst poisoning.Ensure Grignard quality. Use fresh

.

References

  • Silver-Catalyzed Cross-Coupling (The Oshima Protocol): Someya, H., Ohmiya, H., Yorimitsu, H., & Oshima, K. (2008).[3] Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents. Organic Letters, 10(5), 969–971. [Link]

  • Patent EP0063740B1. Process for the preparation of tertiary alkyl cyanides/azides using Lewis Acids.
  • Mayr, H., & Minegishi, S. (2008). Nucleophilic Substitutions of Tertiary Alkyl Halides.

    
     kinetics and Lewis Acid activation).
    [Link] (Related context on nucleophilic activation).
    

Sources

Technical Application Note: Controlled Neutralization and Extraction of (1-Chlorocyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines the precise protocol for converting (1-Chlorocyclohexyl)methanamine hydrochloride (CAS: N/A for specific salt; Free base analog context derived from 1-azaspiro[2.5]octane precursors) to its free base form.

Critical Scientific Warning: The free base of (1-chlorocyclohexyl)methanamine is a metastable intermediate . Structurally, it is a


-functionalized amine where the nitrogen atom is spatially proximal to the electrophilic carbon (C1) bearing the chlorine atom. Upon neutralization, the amine becomes nucleophilic and, under ambient conditions, will undergo an intramolecular 

displacement of the chlorine to form 1-azaspiro[2.5]octane (a spiro-aziridine).

Therefore, this guide provides two distinct workflows:

  • Protocol A (Cryogenic Isolation): For researchers intending to isolate the open-chain free base for immediate subsequent reaction without cyclization.

  • Protocol B (Cyclization Route): For researchers intentionally generating the spiro-aziridine species.

Chemical Context & Stability Mechanism

The conversion involves the deprotonation of the ammonium salt. The pKa of the primary amine is estimated at ~10.5. Successful "free-basing" requires a pH > 12.0. However, the stability of the resulting species is governed by the activation energy of the ring-closure reaction.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between isolation and cyclization.

ReactionPathway cluster_conditions Stability Control Salt (1-Chlorocyclohexyl)methanamine HCl Salt (Stable Solid) FreeBase Free Base (Open Chain) (Metastable at < 0°C) Salt->FreeBase Neutralization (pH > 12) Base Base (OH-) Base->FreeBase TS Transition State (Intramolecular Attack) FreeBase->TS Heat / Time Aziridine 1-Azaspiro[2.5]octane (Spiro-Aziridine) TS->Aziridine -Cl⁻

Figure 1: Reaction pathway demonstrating the metastability of the free base and its propensity to cyclize into 1-azaspiro[2.5]octane upon thermal activation.

Reagents & Equipment

Reagent/MaterialGrade/SpecPurpose
(1-Chlorocyclohexyl)methanamine HCl>98% PurityStarting Material
Dichloromethane (DCM) or MTBEHPLC GradeOrganic Phase (Extraction)
Sodium Hydroxide (NaOH)2.0 M (Cold)Neutralization Agent
Sodium Sulfate (

)
AnhydrousDrying Agent
Equipment Spec Critical Parameter
Jacketed Reactor or RBFGlassPre-cooled to -5°C
Digital Thermometer

0.1°C
Monitor exotherm
Rotary EvaporatorVacuumBath temp < 20°C (Strict)

Protocol A: Cryogenic Isolation (Open-Chain Target)

Objective: Isolate the free amine while suppressing aziridine formation. Prerequisite: All solvents and aqueous bases must be pre-chilled to 0–4°C.

Step-by-Step Methodology
  • Suspension:

    • In a round-bottom flask, suspend 1.0 equivalent of (1-Chlorocyclohexyl)methanamine HCl in DCM (10 mL per gram of salt).

    • Place the flask in an ice/salt bath and cool to internal temperature -5°C .

  • Biphasic Neutralization:

    • Add 1.1 equivalents of cold (4°C) 2.0 M NaOH solution dropwise.

    • Mechanistic Note: Rapid stirring is essential to ensure mass transfer between the aqueous base and the organic phase, extracting the free amine into the DCM immediately upon deprotonation.

    • Monitor temperature; do not exceed 5°C.

  • Phase Separation:

    • Transfer immediately to a pre-cooled separatory funnel.

    • Separate the organic layer (DCM, bottom) rapidly.

    • (Optional) Wash organic layer once with ice-cold brine to remove excess alkalinity.

  • Drying & Concentration:

    • Dry the organic layer over anhydrous

      
       for exactly 5 minutes at 0°C.
      
    • Filter into a clean flask.

    • CRITICAL: Do not evaporate to dryness unless absolutely necessary. The high concentration promotes intermolecular reactions. Use the solution directly in the next step.

    • If concentration is required, use a rotary evaporator with a bath temperature of 15°C and high vacuum. Isolate as a colorless oil.

Validation Check:

  • 1H NMR (

    
    ):  Look for the methylene protons (
    
    
    
    ). In the open chain, these typically appear as a singlet or broad singlet around
    
    
    2.6–2.9 ppm. If cyclization has occurred (aziridine), these protons will shift significantly upfield (characteristic high-field shift of aziridine ring protons, often
    
    
    1.5–2.0 ppm depending on shielding).

Protocol B: In-Situ Cyclization (Spiro-Aziridine Target)

Objective: If the user intends to generate the reactive intermediate for nucleophilic ring-opening (e.g., synthesis of Tiletamine analogs or modified cyclohexylamines).

  • Dissolution: Dissolve the HCl salt in water.

  • Basification: Add 2.0 equivalents of 5.0 M NaOH.

  • Reaction: Stir at Room Temperature (25°C) for 1 hour. The solution may become cloudy as the spiro-aziridine (less soluble in water) forms.

  • Extraction: Extract with Et2O or Hexane.

  • Result: The organic layer contains predominantly 1-azaspiro[2.5]octane .

Analytical Data & Troubleshooting

Physicochemical Properties Table
PropertyHCl SaltFree Base (Open)Spiro-Aziridine (Cyclized)
State White Crystalline SolidColorless Oil (Cold)Colorless Liquid
Solubility (Water) HighLowLow
Solubility (DCM) LowHighHigh
Stability Years (Desiccated)< 1 hour at 25°CModerate (Store at -20°C)
Experimental Workflow Diagram

Workflow Start Start: HCl Salt Solvent Suspend in cold DCM (-5°C) Start->Solvent BaseAdd Add 2M NaOH (Cold) Dropwise Solvent->BaseAdd Sep Phase Separation (Keep < 5°C) BaseAdd->Sep Dry Dry over Na2SO4 (5 mins) Sep->Dry Decision Intended Use? Dry->Decision UseSol Use Solution Directly (Recommended) Decision->UseSol Immediate Rxn Evap Rotovap (< 15°C) Decision->Evap Need Neat Oil

Figure 2: Operational flowchart for the cryogenic isolation of the free base.

Safety & Compliance

  • Vesicant Hazard:

    
    -chloroamines and their corresponding aziridines are potent alkylating agents. They can act as vesicants (blistering agents) similar to nitrogen mustards.
    
    • Control: Handle only in a fume hood. Double-glove (Nitrile/Laminate).

    • Decontamination: Quench spills with dilute acetic acid (opens the aziridine to the acetate salt) or excess nucleophile.

  • Precursor Regulations: While (1-chlorocyclohexyl)methanamine is a chemical building block, it is structurally related to precursors for Schedule III dissociative anesthetics. Ensure all usage is documented within internal compliance logs.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Montalvo-González, R.; Ariza-Castolo, A. "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives." Magnetic Resonance in Chemistry, 2012 , 50(1), 33-39.[1] Link (Provides NMR data for spiro-octane systems to assist in distinguishing free base from cyclized product).

  • BenchChem Technical Support. "A Comparative Guide to the Synthesis of Azaspirocycles." BenchChem Application Notes, 2025 . Link (Context on azaspirocycle formation via intramolecular displacement).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Application Note: A Streamlined One-Pot Synthesis of N-Arylcyclohexylamines from Chlorocyclohexane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arylcyclohexylamine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of various therapeutic agents, including anesthetics and antidepressants.[1][2] Traditional multi-step syntheses can be resource-intensive and generate significant waste. This application note details a robust and efficient one-pot protocol for the synthesis of N-arylcyclohexylamines through the direct nucleophilic substitution of chlorocyclohexane with various anilines. By eliminating the need for intermediate isolation, this method enhances operational simplicity, reduces synthesis time, and improves overall yield, aligning with the principles of green chemistry.[3] We provide a detailed mechanistic overview, a step-by-step experimental protocol, characterization data, and key insights for optimization.

Mechanistic Rationale and Scientific Overview

The core of this one-pot synthesis lies in the direct N-alkylation of an aromatic amine (aniline) with a haloalkane (chlorocyclohexane). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of Experimental Design:

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the aniline derivative acts as the nucleophile.[4] Its nucleophilicity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, enhancing its reactivity, while electron-withdrawing groups (e.g., -NO₂, -Cl) decrease it.

  • Electrophile: Chlorocyclohexane serves as the electrophile. The carbon atom bonded to the chlorine atom is electron-deficient (δ+) due to the electronegativity of chlorine, making it susceptible to nucleophilic attack.[4]

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize this acid in situ, allowing the reaction to proceed to completion.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. They are also suitable for the temperature range required for the reaction.

The overall transformation is a direct and atom-economical approach to forming the critical C-N bond.

SN2_Mechanism General S N 2 Mechanism for N-Arylcyclohexylamine Synthesis cluster_reactants Reactants cluster_ts Transition State cluster_products Products Aniline Aniline (Nucleophile) TS [Aniline---C---Cl]‡ Aniline->TS Attack on δ+ Carbon Chloro Chlorocyclohexane (Electrophile) Chloro->TS Product N-Arylcyclohexylamine TS->Product C-N Bond Forms HCl HCl (neutralized by base) TS->HCl C-Cl Bond Breaks

Caption: SN2 reaction pathway for N-arylcyclohexylamine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, N-phenylcyclohexylamine. The procedure can be adapted for various substituted anilines.

2.1 Materials and Equipment

  • Chemicals: Aniline (99.5%), Chlorocyclohexane (99%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, 99.8%), Ethyl Acetate (EtOAc, ACS grade), Brine (saturated NaCl solution), Magnesium Sulfate (MgSO₄, anhydrous).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, magnetic stir bar, reflux condenser, nitrogen inlet, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

2.2 Step-by-Step Synthesis Procedure

Experimental_Workflow One-Pot Synthesis Workflow A 1. Setup & Inert Atmosphere (Round-bottom flask, condenser, N2) B 2. Charge Reactants (Add Aniline, Chlorocyclohexane, K2CO3, and DMF) A->B C 3. Reaction (Heat to 80-90 °C with stirring, Monitor by TLC for 12-16 h) B->C D 4. Work-up: Quenching & Extraction (Cool, add H2O, extract with EtOAc) C->D E 5. Purification (Dry organic layer, concentrate, perform column chromatography) D->E F 6. Characterization (Obtain product, confirm structure via NMR, MS, IR) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Handling (1-Chlorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Management & Stability Protocols

Introduction: The "Hidden" Yield Killer

Welcome. If you are accessing this guide, you are likely observing inconsistent yields, "wet" NMR spectra, or unexpected impurities in your synthesis of ketamine analogs or NMDA receptor antagonists.

(1-Chlorocyclohexyl)methanamine hydrochloride is not just "hygroscopic"—it is chemically labile in the presence of moisture. Unlike simple salts (e.g., NaCl) that merely clump, this compound possesses a tertiary alkyl chloride moiety. Upon absorbing atmospheric moisture, it does not just get wet; it undergoes hydrolysis (


 pathway) to form the corresponding alcohol or elimination  (

) to form the alkene, releasing HCl in the process.

This guide replaces "best practices" with mandatory protocols to preserve the integrity of this critical intermediate.

Module 1: Intake & Storage Protocols

Q: I just received the shipment on ice/dry ice. Can I open it immediately to check the contents?

A: ABSOLUTELY NOT. Opening a cold bottle of hygroscopic material in a humid lab environment is the single fastest way to degrade the entire lot. The temperature differential causes immediate condensation of atmospheric moisture onto the powder.

The Thermal Equilibration Protocol:

  • Inspect: Check the outer seal for damage, but do not break the inner seal.

  • Acclimate: Place the sealed container in a desiccator at room temperature (

    
    ) for minimum 4 hours  (overnight is preferred).
    
  • Equilibrate: Allow the internal temperature of the bottle to match the ambient temperature.

  • Open: Only break the seal inside a glovebox or a glove bag purged with Argon/Nitrogen.

Storage Specifications:

  • Primary: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar.

  • Environment:

    
     is ideal for chemical stability, but requires the Equilibration Protocol every time you use it. For frequent use, store in a desiccator at room temperature over 
    
    
    
    .
Module 2: Weighing & Dispensing (The "Glovebox" Question)

Q: Do I really need a glovebox? My balance is on an open bench.

A: Ideally, yes. If not, you must use "Inert Transfer" techniques. Standard weighing on an open bench will result in a sticky, degraded solid within minutes depending on relative humidity.

The "Poor Man's Glovebox" Technique: If a glovebox is unavailable, use the Inert Gas Funnel Method :

  • Place an inverted funnel connected to an Argon line over your balance pan.

  • Create a "curtain" of heavy inert gas flowing down over the weighing boat.

  • Dispense quickly.

  • Do not return unused powder to the stock bottle. This cross-contaminates the bulk with moisture.

Workflow: Safe Handling Logic

HandlingWorkflow Start Cold Shipment Arrives Equilibrate Equilibrate to RT (Desiccator, 4-12h) Start->Equilibrate Do NOT Open Open Open in Inert Atmosphere (Glovebox/Argon Stream) Equilibrate->Open Weigh Weigh Aliquot Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Immediately Store Return to Cold Storage Reseal->Store

Fig 1. The mandatory workflow to prevent condensation-induced hydrolysis during intake and handling.

Module 3: Remediation (Drying the Compound)

Q: My powder has clumped/caked. Can I dry it in an oven?

A: NO. Heat promotes elimination. Heating a tertiary alkyl chloride salt, especially one that is already acidic (HCl salt), will accelerate the elimination reaction, converting your compound into an impurity (cyclohexenyl derivative).

Correct Drying Protocols:

MethodSuitabilityProtocolNotes
Vacuum Desiccation Best High vacuum (

) over

at Room Temp for 24h.

is essential as it chemically traps water irreversibly.[1]
Azeotropic Drying Good Suspend in dry Toluene . Rotovap at

.[2]
Toluene forms a positive azeotrope with water, carrying it off at lower temps.
Oven Drying FORBIDDEN N/AWill cause degradation/browning due to HCl loss.
Module 4: Reaction Troubleshooting

Q: My subsequent Grignard/Rearrangement reaction failed. Was it the moisture?

A: Likely, yes. If you are performing the thermal rearrangement (e.g., heating in decalin/dichlorobenzene) to form the ketamine analog, moisture is catastrophic.

The Mechanism of Failure:

  • Protonation: Water kills Grignard reagents immediately (

    
    ).
    
  • Hydrolysis: Moisture attacks the C-Cl bond.

  • Stoichiometry skew: If your starting material is 5% water by weight, your molecular weight calculation is wrong, leading to excess reagents or incomplete conversion.

Degradation Pathway Visualization

Degradation Compound (1-Chlorocyclohexyl)methanamine HCl Intermediate Protonated Intermediate Compound->Intermediate + Moisture Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Hydrolysis Hydrolysis Product (Alcohol + HCl) Intermediate->Hydrolysis Substitution (Sn1) Elimination Elimination Product (Alkene + HCl) Intermediate->Elimination Elimination (E1)

Fig 2. The chemical fate of the compound when exposed to moisture.[3][4] Note that both pathways release HCl, further acidifying the medium.

Module 5: Analytical Verification (QC)

Q: How do I prove my material is dry? Karl Fischer (KF) gives weird results. [5]

A: Standard KF is unreliable here. Standard Karl Fischer reagents contain methanol and bases.

  • Methanol: Can react with the tertiary chloride (solvolysis) during the titration, generating water or consuming iodine falsely.

  • pH Interference: The amine HCl salt is acidic; KF requires a specific pH range (5–7).

Recommended QC Methods:

  • TGA (Thermogravimetric Analysis):

    • Method: Ramp

      
       from 
      
      
      
      to
      
      
      .
    • Signal: Look for mass loss

      
      . Water will leave early. Significant mass loss 
      
      
      
      indicates decomposition.
  • Modified Coulometric KF:

    • Use methanol-free reagents (e.g., ketone/aldehyde specific reagents) if available.

    • Add imidazole to buffer the acidity of the HCl salt.[6]

  • Melting Point (Low-Tech):

    • Pure, dry salts have sharp melting points.

    • "Wet" salts show a broad melting range and often "sweat" before melting.

References
  • BenchChem. (n.d.).[3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from 3

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from

  • Frontier, A. (n.d.). Tips & Tricks: Drying Methods - Azeotroping. University of Rochester Department of Chemistry. Retrieved from 7

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents: Sensitivity to Moisture. Retrieved from 8

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from 9

Sources

Stabilization of (1-Chlorocyclohexyl)methanamine free base during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Extraction, and Stabilization of (1-Chlorocyclohexyl)methanamine Free Base. Target Audience: Medicinal Chemists, Process Development Scientists. Urgency: High (Compound is kinetically unstable in free base form).

Introduction: The "Hidden" Instability

You are likely accessing this guide because you have observed yield loss, oiling out, or unexpected NMR signals (typically at


 1.5–2.0 ppm) during the workup of (1-chlorocyclohexyl)methanamine.

The Core Problem: (1-Chlorocyclohexyl)methanamine hydrochloride is stable. However, upon neutralization to the free base, the molecule becomes a "ticking clock." The amine nitrogen (


-position relative to the chloride) acts as an intramolecular nucleophile, displacing the tertiary chloride to form a strained 1-azaspiro[2.5]octane  (spiro-aziridine). This intermediate rapidly degrades or rearranges, leading to significant yield loss.

This guide provides the thermodynamic rationale and a specific "Cold-Flow" protocol to stabilize the free base long enough for downstream application.

Module 1: The Instability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The proximity of the nucleophilic amine to the electrophilic tertiary carbon creates a rapid intramolecular cyclization.

Degradation Pathway Diagram

G Salt (1-Chlorocyclohexyl)methanamine HCl Salt (STABLE) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (pH > 9) Aziridine 1-Azaspiro[2.5]octane (Spiro-Aziridine) FreeBase->Aziridine Intramolecular Cyclization (T > 0°C) Degradation Hydrolysis/Polymerization Products Aziridine->Degradation Ring Opening/Rearrangement

Figure 1: The degradation cascade. The critical control point is the transition from Free Base to Aziridine, which is thermally driven.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your observations.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Low Yield (<50%) Thermal degradation during extraction.The free base cyclized to the spiro-aziridine, which is water-soluble or volatile.Reduce Temperature: Maintain all phases < 0°C. Avoid rotary evaporation above 20°C.
Product is an Oil (should be solid/semi-solid) Aziridine formation or hydrolysis.Formation of (1-hydroxycyclohexyl)methanamine via aziridine hydrolysis.Limit Water Contact: Extract immediately. Dry organic phase aggressively with MgSO₄.
New NMR Peaks (Multiplets @ 1.5-2.0 ppm) Spiro-cycle formation.Characteristic signals of the aziridine ring protons.Acidify Immediately: If storage is needed, re-acidify to HCl salt to stop cyclization.
Exotherm upon solvent removal Polymerization.Aziridines can polymerize exothermically upon concentration.Do Not Concentrate to Dryness: Use the solution directly in the next step ("Telescoping").
Module 3: The "Cold-Flash" Extraction Protocol

Objective: Isolate the free base without triggering cyclization. Golden Rule: The free base has a half-life of minutes at room temperature. It must be kept cold.

Reagents & Setup
  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for easier low-temp evaporation.

  • Base: 2M NaOH or sat. NaHCO₃ (pre-chilled to 0°C).

  • Drying Agent: Anhydrous MgSO₄.

  • Temperature Control: Ice/Salt bath (-10°C).

Step-by-Step Workflow
  • Cryo-Preparation:

    • Cool the reaction mixture containing the amine salt to -10°C .

    • Pre-cool the extraction solvent (MTBE/DCM) and the aqueous base to 0°C .

  • Flash Neutralization:

    • Add the cold base slowly to the salt suspension.

    • Critical: Monitor internal temperature. Do not exceed 0°C.

    • Stir only until the solid dissolves and pH reaches ~10. Do not over-stir.

  • Rapid Partitioning:

    • Immediately add the cold organic solvent.

    • Shake vigorously for 30 seconds.

    • Separate layers quickly. Keep the funnel on ice if possible.

  • Drying & Utilization:

    • Dry the organic layer with MgSO₄ for exactly 5 minutes at 0°C.

    • Filter the cold solution.

    • Decision Point:

      • Option A (Recommended): Use this cold solution directly in the next reaction (e.g., acylation, alkylation).

      • Option B (Isolation): Evaporate solvent under high vacuum at < 10°C . Do not heat the bath.

Workflow Visualization

Protocol Start Start: Amine HCl Salt Cool Cool to -10°C Start->Cool Base Add Cold Base (0°C) Target pH 10 Cool->Base Extract Rapid Extraction (MTBE/DCM) Base->Extract Dry Dry (MgSO4, 0°C, 5 min) Extract->Dry Decision Next Step? Dry->Decision Use Telescope Solution (Recommended) Decision->Use Safe Isolate Evaporate < 10°C (High Risk) Decision->Isolate Risky

Figure 2: The "Cold-Flash" extraction workflow designed to minimize thermal exposure.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the free base in the freezer? A: No. Even at -20°C, the intramolecular cyclization can proceed slowly, leading to purity degradation over days. If you must store it, convert it back to the HCl salt or keep it as a dilute solution in a non-polar solvent at -80°C.

Q2: Why is my product soluble in water during extraction? A: If the free base cyclizes to the spiro-aziridine, the ring can open with water to form (1-hydroxycyclohexyl)methanamine . This amino-alcohol is highly polar and water-soluble, leading to massive yield loss into the aqueous layer [1].

Q3: Can I use K₂CO₃ instead of NaOH? A: Yes, and it is often preferred. Using solid K₂CO₃ in a biphasic system (e.g., DCM/Water) can provide a gentler neutralization, reducing the local heat of neutralization that triggers cyclization.

Q4: Is this compound toxic? A: Treat with extreme caution.


-haloamines are nitrogen mustards' cousins. They are potential alkylating agents (via the aziridine intermediate) and can modify DNA. Handle in a fume hood with proper PPE [2].
References
  • Stevens, C. L., et al. (1964). Rearrangement of alpha-Amino Ketones and Beta-Haloamines. Journal of Organic Chemistry. (General reactivity of gem-haloamines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloro(cyclohexyl)methanamine. PubChem.[1] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General protocols for handling unstable amines).

Sources

Process Safety & Optimization Hub: Cyclohexyl Amine HCl Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Part 1: The Thermodynamics of Safety (The "Why")

Q: Why is the exotherm in cyclohexyl amine salt formation so aggressive, and how do I quantify the risk?

A: The reaction between a cyclohexyl amine (a moderately strong secondary or primary base, pKa ~10.6) and Hydrogen Chloride is a classic acid-base neutralization. This reaction is highly exothermic , typically releasing -50 to -60 kJ/mol of energy.

In a process vessel, this energy release is instantaneous upon contact. If the rate of heat generation (


) exceeds the rate of heat removal (

), the reaction mass temperature will spike.

The Critical Metric: Adiabatic Temperature Rise (


) 
You must calculate the theoretical maximum temperature rise if cooling fails. This dictates your safety margins.


  • 
    : Enthalpy of reaction (assume -55,000 J/mol for safety screening).
    
  • 
    : Specific heat capacity of the reaction mass (typically ~1.8 - 2.0 J/g·K for organic solvents).
    
  • 
    : Molar mass of the limiting reagent (normalized to mass of the total solution).
    

Risk Assessment Table:


Risk LevelRequired Engineering Control
< 50°C LowStandard jacket cooling; dosing controlled by temperature.
50 - 100°C MediumCritical Dosing Interlocks required. Emergency dump cooling.
> 100°C HighProcess Redesign. Dilution required. Potential for solvent boiling/pressurization.

Part 2: Solvent System Selection (The "How")

Q: My salt is "oiling out" instead of crystallizing. Is my solvent choice wrong?

A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) is the most common failure mode with lipophilic amines like cyclohexyl derivatives. It occurs when the salt generates a second liquid phase rather than a solid crystal lattice, often trapping impurities.[1][2]

Solvent Selection Matrix for Cyclohexyl Amines:

Solvent SystemThermal SafetyCrystallization BehaviorGenotoxin Risk*
Ethanol (EtOH) Moderate (bp 78°C)High solubility; good for cooling crystallization.High (Forms Ethyl Chloride)
Isopropanol (IPA) Moderate (bp 82°C)Good balance; slower kinetics than EtOH.Medium (Forms Isopropyl Chloride)
Ethyl Acetate (EtOAc) Good (bp 77°C)Low solubility for salts; promotes rapid precipitation (slurry).Low
MTBE High (bp 55°C)Very low solubility; high risk of amorphous precipitation.Low

*Genotoxin Note: Reacting HCl with alcohols (MeOH, EtOH) can form alkyl chlorides, which are potential genotoxic impurities (PGIs). If using alcohols, maintain T < 10°C.

Part 3: Process Control & Visualization

Q: How do I design a self-validating dosing protocol?

A: You must move from "static addition" to "dynamic feedback." The dosing pump for the acid (HCl in IPA/Water/Gas) must be slaved to the reactor temperature.

Diagram 1: The Feedback Control Loop

This diagram illustrates the safety logic required to prevent thermal runaway.

ProcessControl Sensors Temperature Probe (Tr) Controller PID Controller (Logic Unit) Sensors->Controller Input Signal Pump HCl Dosing Pump Controller->Pump Interlock: Stop if Tr > Setpoint Jacket Cooling Jacket (Tc) Controller->Jacket Max Cooling Demand Reactor Reactor Mass Pump->Reactor Acid Addition (Q_gen) Jacket->Reactor Heat Removal (Q_rem) Reactor->Sensors Real-time Temp

Caption: Feedback loop where dosing is physically interlocked with reactor temperature (Tr). If Tr exceeds limit, Pump stops immediately.

Part 4: Troubleshooting Common Failures

Q: The product is colored or contains impurities.[2] What went wrong?

A: Cyclohexyl amines are susceptible to oxidation and degradation if the exotherm creates localized "hot spots."

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Oiling Out (LLPS) Start->Issue1 Issue2 Colored/Impure Product Start->Issue2 Sol1 Cause: T > T_melting(solvated) Fix: Seed at Metastable Zone Issue1->Sol1 Temp too high Sol2 Cause: High Supersaturation Fix: Slower Dosing / Dilution Issue1->Sol2 Conc. too high Sol3 Cause: Oxidation/Hot Spots Fix: Nitrogen Sweep + Sub-surface addition Issue2->Sol3 Pink/Brown Color Sol4 Cause: Alkyl Chloride Formation Fix: T < 5°C or Switch Solvent Issue2->Sol4 Unknown Impurity Peak

Caption: Decision tree for diagnosing physical (oiling out) vs. chemical (impurity) failures.

Part 5: Validated Experimental Protocol

Protocol: Controlled Crystallization of Cyclohexylamine HCl

1. Preparation:

  • Charge Cyclohexylamine (1.0 eq) into the reactor.

  • Add solvent (e.g., 5-10 volumes of Ethyl Acetate or IPA).

  • Inertion: Purge headspace with Nitrogen (

    
    ) to prevent amine oxidation.
    
  • Cooling: Establish jacket temperature at 0°C. Cool reaction mass to < 10°C.

2. The Critical Step (Acid Addition):

  • Reagent: Use HCl (gas) or HCl in IPA (liquid). Avoid aqueous HCl if high yield is required (water increases solubility).

  • Rate: Set dosing rate such that

    
    .
    
  • Agitation: High shear mixing is required to prevent localized concentration gradients (hot spots).

3. Post-Addition & Isolation:

  • Age the slurry at 0-5°C for 2 hours.

  • Filter under

    
     atmosphere (hygroscopic salt protection).
    
  • Wash with cold solvent (same as reaction solvent).

  • Dry under vacuum at 40°C.

References

  • Enthalpy of Neutralization: Anderson, T. "Thermodynamics of Amine Neutralization." Journal of Chemical Education, 2023. 3 (Verified via Wikipedia/LibreTexts data on -57 kJ/mol).

  • Oiling Out Phenomena: Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Control."[1] Mettler Toledo Technical Resources. 1

  • Genotoxin Control in Salt Formation: Teasdale, A. "Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts." Organic Process Research & Development, 2010. 4[2][5][6][4][7]

  • Process Safety & Runaway Reactions: Health and Safety Executive (HSE). "Designing and operating safe chemical reaction processes."[8][9] HSG143. 10

Sources

Technical Support Center: Chlorinated Amine Intermediates (Nitrogen Mustards)

[1]

Topic: Improving Shelf-Life and Stability of Chlorinated Amine Intermediates Audience: Synthetic Organic Chemists, Process Development Scientists, and Drug Development Professionals.

Introduction: The Stability Paradox

Chlorinated amine intermediates (nitrogen mustards) are the backbone of alkylating antineoplastic agents (e.g., Mechlorethamine, Melphalan, Chlorambucil). Their therapeutic efficacy relies on their ability to alkylate DNA; however, this same reactivity makes them notoriously unstable during synthesis and storage.

This guide addresses the Aziridinium Dilemma : The specific chemical mechanism where the nitrogen lone pair attacks the

Module 1: The Core Instability Mechanism

Q: Why does my intermediate degrade even when stored in a freezer?

A: The degradation is often autocatalytic and driven by Neighboring Group Participation (NGP) . Even at low temperatures, if the nitrogen atom is not fully protonated, its lone pair acts as an internal nucleophile.

The Mechanism:

  • Cyclization: The amine nitrogen attacks the

    
    -carbon, ejecting a chloride ion.
    
  • Aziridinium Formation: This forms a cyclic aziridinium cation (the rate-limiting step).

  • Degradation: This ring opens via attack from water (hydrolysis to amino-alcohols) or another amine molecule (dimerization).

Visualizing the Threat:

AziridiniumMechanismFreeBaseFree Base Amine(Nu: Lone Pair Active)TSTransition State(Intramolecular Attack)FreeBase->TS k1 (Rate Limiting)AziridiniumAziridinium Ion(Highly Reactive Electrophile)TS->Aziridinium -Cl⁻HydrolysisHydrolysis Product(Amino-Alcohol)Aziridinium->Hydrolysis +H₂ODimerDimer/Polymer(Insoluble Precipitate)Aziridinium->Dimer +R-NH₂

Caption: The degradation pathway of chlorinated amines via the aziridinium ion intermediate.

Module 2: Formulation & Storage Protocols

Q: Should I store the intermediate as a free base or a salt?

A: ALWAYS store as the Hydrochloride (HCl) salt. Storage as a free base is the primary cause of shelf-life failure. Protonating the nitrogen (forming the ammonium salt) ties up the lone pair, physically preventing the intramolecular attack required to form the aziridinium ring.

Q: What are the critical storage parameters?

A: Follow the "3-Point Lockdown" protocol:

ParameterSpecificationScientific Rationale
Physical Form HCl Salt (Crystalline)Protonation (

) eliminates nitrogen nucleophilicity, increasing

from hours to years [1].
Temperature -20°C (Frozen)Reduces kinetic energy, slowing the rate of cyclization (

).
Moisture <0.5% Water (Desiccated)Prevents hydrolysis of any transient aziridinium ions formed; salts are often hygroscopic [2].

Q: My process requires the free base for the next step. How do I handle it?

A: Generate the free base in situ immediately before use.

  • Protocol: Store as HCl salt

    
     Suspend in anhydrous solvent 
    
    
    Add non-nucleophilic base (e.g., DIPEA)
    
    
    React immediately. Do not isolate the free base.
Module 3: Troubleshooting Process Degradation

Q: I see a "gum" or precipitate forming during my workup. What is happening?

A: This is likely dimerization . If the pH rises above 7.0 during workup (e.g., bicarbonate wash), a portion of the amine becomes a free base while the rest remains protonated. The free base attacks the aziridinium species of another molecule, forming non-functional dimers.

Q: How do I prevent hydrolysis during extraction?

A: You must maintain a "Acidic Safety Corridor" .

  • Avoid: Saturated

    
     washes if the contact time is >5 minutes.
    
  • Preferred: Wash with dilute

    
     or brine adjusted to pH 3-4.
    
  • Drying: Use

    
     immediately. Do not let the solution sit.
    

Decision Tree for Handling & Storage:

StorageWorkflowStartSynthesis CompleteIsolateIsolate Product?Start->IsolateFormCurrent Form?Isolate->FormSaltHCl SaltForm->SaltProtonatedFreeBaseFree BaseForm->FreeBaseNeutralActionSaltDry under N₂/VacuumStore at -20°C w/ DesiccantSalt->ActionSaltActionBaseIMMEDIATE CONVERSIONAdd HCl in Dioxane/EtherFreeBase->ActionBase

Caption: Decision logic for stabilizing chlorinated amine intermediates post-synthesis.

Module 4: Analytical Validation

Q: How do I distinguish between the intact intermediate and the degraded aziridinium impurity?

A: Standard HPLC often fails to separate the aziridinium ion from the parent amine due to similar polarity or rapid degradation on the column.

Recommended Analytical Methods:

  • NMR Spectroscopy (

    
     and 
    
    
    ):
    • Intact (Open Chain): Typical triplets for

      
      .
      
    • Degraded (Aziridinium): Distinct upfield shift (shielding) for the ring protons. The ring carbons appear at significantly different chemical shifts.

  • HILIC-MS/MS:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining polar degradation products like ethanolamines (hydrolysis products) [3].

  • Chloride Titration:

    • Potentiometric titration with

      
       can distinguish between ionic chloride (salt counter-ion) and covalent chloride (intact drug). A loss of covalent chloride indicates cyclization/hydrolysis.
      
References
  • Gringauz, A. (1997). Introduction to Medicinal Chemistry: How Drugs Act and Why. Wiley-VCH.
  • National Toxicology Program. (2021). Nitrogen Mustard Hydrochloride - 15th Report on Carcinogens. NCBI Bookshelf. Available at: [Link]

  • Ohsawa, I., et al. (2019).[1] Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • FDA Access Data. Mustargen (Mechlorethamine HCl) Prescribing Information. Available at: [Link]

  • Ferrate(VI) Degradation Study. (2023). Degradation of chemical warfare agent nitrogen mustard using ferrate(VI). Preprints.org. Available at: [Link]

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 1-Chlorocyclohexyl Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands of 1-chlorocyclohexyl amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this compound against its parent amine and non-halogenated analogue. We will explore the theoretical basis for its spectral features, present comparative data, and provide a robust experimental protocol for obtaining high-quality spectra.

Introduction: The Role of IR Spectroscopy in Amine Salt Characterization

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the specific functional groups present in a sample. For amine hydrochlorides, this technique is particularly powerful. The protonation of the nitrogen atom to form an ammonium salt (R-NH₃⁺) induces significant and readily identifiable shifts in the vibrational frequencies of the N-H bonds compared to the free amine (R-NH₂). These shifts provide a definitive confirmation of salt formation and offer insights into the molecular structure.

This guide focuses on 1-chlorocyclohexyl amine hydrochloride, a molecule featuring a primary amine salt and a halogenated cycloalkane framework. We will dissect its expected IR spectrum by comparing it with cyclohexylamine and its hydrochloride salt, thereby isolating the spectral contributions of the ammonium group and the C-Cl bond.

Molecular Structure and Expected Vibrational Modes

The structure of 1-chlorocyclohexyl amine hydrochloride dictates its IR absorption profile. The key functional groups to consider are the ammonium group (-NH₃⁺), the saturated cyclohexane ring (C-H and C-C bonds), the carbon-nitrogen bond (C-N), and the carbon-chlorine bond (C-Cl).

Caption: Structure of 1-chlorocyclohexyl amine hydrochloride.

Protonation of the primary amine to its hydrochloride salt is the most significant factor influencing the IR spectrum. The resulting R-NH₃⁺ group exhibits characteristic stretching and bending vibrations that are distinct from the R-NH₂ group of the free amine.

Comparative Analysis of Characteristic IR Absorption Bands

The most effective way to understand the spectrum of 1-chlorocyclohexyl amine HCl is to compare it with related, simpler structures. Below, we contrast the IR absorption bands of cyclohexylamine (the free base) and cyclohexylamine hydrochloride (the non-chlorinated salt) with the predicted bands for our target compound.

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)

Vibrational ModeCyclohexylamine (Free Base)Cyclohexylamine HCl1-Chlorocyclohexyl Amine HCl (Predicted)Rationale for Spectral Changes
N-H Stretch 3350-3450 (two sharp bands)[1][2][3]2800-3200 (broad, strong envelope)[4][5]2800-3200 (broad, strong envelope)Protonation to NH₃⁺ creates strong hydrogen bonding with the Cl⁻ counterion, causing significant broadening and a shift to lower wavenumbers.[4][6]
C-H Stretch 2850-2960 (strong)[7]2850-2960 (superimposed on N-H stretch)[5]2850-2960 (superimposed on N-H stretch)The alkyl C-H stretches are largely unaffected but are often observed as sharper peaks on top of the broad ammonium band.[5]
N-H Bend (Asymmetric) 1580-1650 (scissoring)[8]1560-1625[5]1560-1625The NH₂ scissoring mode is replaced by the asymmetric deformation of the NH₃⁺ group.
N-H Bend (Symmetric) N/A1500-1550[5]1500-1550This symmetric deformation mode is characteristic of a primary amine salt (R-NH₃⁺).[5]
C-N Stretch 1020-1250[8]1030-1230[9]1030-1230The C-N stretch is typically a medium to weak absorption in the fingerprint region.
C-Cl Stretch N/AN/A600-800[9]This band is diagnostic for the presence of the chlorine atom. Its exact position can be influenced by the conformation (axial vs. equatorial) of the substituent.

In-Depth Analysis of Key Spectral Regions

  • The 3200-2800 cm⁻¹ Region: For 1-chlorocyclohexyl amine HCl, this region is dominated by a very broad and intense absorption envelope from the N-H stretching vibrations of the NH₃⁺ group.[4][5] This broadness is a direct consequence of strong hydrogen bonding between the ammonium protons and the chloride anion. Superimposed on this broad feature, one can expect to see the sharper, more defined peaks of the C-H stretching vibrations of the cyclohexyl ring.[5]

  • The 1625-1500 cm⁻¹ Region: The presence of a primary amine salt is definitively confirmed by two distinct bending vibrations in this area.[5] The free primary amine shows a single N-H scissoring band. In contrast, the R-NH₃⁺ group gives rise to both an asymmetric (~1625-1560 cm⁻¹) and a symmetric (~1550-1500 cm⁻¹) bending mode.[5] Identifying this pair of absorptions is a crucial step in distinguishing the salt from the free amine.

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-C stretching and C-H bending. While difficult to interpret fully, it is unique for every molecule.[9] Critically for this compound, the C-Cl stretching vibration appears in the 800-600 cm⁻¹ range.[9] The presence of a strong band in this area, which is absent in the spectrum of cyclohexylamine HCl, provides direct evidence of the chlorine substituent.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the collection of a reliable IR spectrum, a standardized protocol is essential. The following steps describe the preparation of a potassium bromide (KBr) pellet, a common and effective method for solid samples.

cluster_0 Sample Preparation cluster_1 Data Acquisition Start Start Grind 1. Grind 1-2 mg of sample and ~100 mg of dry KBr Start->Grind Mix 2. Mix thoroughly in a mortar Grind->Mix Press 3. Place mixture in pellet press and apply pressure (7-10 tons) Mix->Press Pellet 4. Eject transparent KBr pellet Press->Pellet Place 5. Place pellet in spectrometer sample holder Pellet->Place Background 6. Collect background spectrum (empty chamber) Place->Background Sample 7. Collect sample spectrum (typically 16-32 scans) Background->Sample Process 8. Process data (baseline correction, etc.) Sample->Process

Caption: Workflow for FTIR analysis using a KBr pellet.

Methodology:

  • Reagent and Equipment:

    • 1-chlorocyclohexyl amine hydrochloride (sample)

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FTIR Spectrometer

  • Sample Preparation (KBr Pellet):

    • Trustworthiness: Use thoroughly dried KBr powder. Moisture will lead to a very broad O-H absorption around 3400 cm⁻¹, which can obscure the N-H stretching region.

    • Weigh approximately 1-2 mg of the amine hydrochloride salt and 100-150 mg of dry KBr.

    • Gently grind the KBr in the mortar first to create a fine, consistent powder.

    • Add the sample and grind the two components together for 1-2 minutes to ensure a homogenous mixture.

    • Transfer the powder to the pellet die and press under 7-10 tons of pressure for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Purge the sample chamber with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

    • Collect a background spectrum. This is a critical self-validating step that accounts for any signals from the atmosphere or the instrument itself.

    • Collect the sample spectrum. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio. The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

The IR spectrum of 1-chlorocyclohexyl amine hydrochloride is characterized by several key features that, when analyzed together, provide a definitive structural confirmation. The most telling absorptions are the broad N-H stretching envelope of the ammonium salt between 3200-2800 cm⁻¹, the pair of N-H bending modes between 1625-1500 cm⁻¹, and the C-Cl stretching vibration found in the 800-600 cm⁻¹ region. By comparing the spectrum to that of cyclohexylamine and its hydrochloride salt, one can confidently assign these bands and verify the identity and purity of the target compound.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. [Link]

  • Cannon, B. D., & Marion, A. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(10), 785-794. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]

  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • McMurry, J. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • McMurry, J. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine hydrochloride. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. [Link]

  • LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • Wade, L.G. Jr. (2003). Infra-red spectroscopy. [Link]

  • Lancashire, R. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube. [Link]

Sources

Mass spectrometry fragmentation pattern of (1-Chlorocyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (1-Chlorocyclohexyl)methanamine: A Comparative and Predictive Analysis

This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (1-Chlorocyclohexyl)methanamine. In the landscape of drug discovery and chemical analysis, it is common to encounter novel structures for which reference mass spectra are not yet available. In such scenarios, a predictive approach grounded in fundamental fragmentation principles and comparative analysis with structurally similar molecules is indispensable.

This document is structured not as a rigid protocol but as a logical workflow. We will first deconstruct the molecule into its core functional components—a primary amine, a cyclohexane ring, and a tertiary alkyl chloride. By analyzing the established fragmentation patterns of simpler, analogous compounds, we will construct a reliable, predictive model for the target molecule's behavior under EI-MS conditions. This guide is intended for researchers and scientists who require a deeper understanding of fragmentation mechanisms to elucidate the structures of unknown analytes.

PART 1: Foundational Fragmentation Mechanisms

The fragmentation of (1-Chlorocyclohexyl)methanamine is governed by the interplay of its three key structural features. Ionization typically occurs at the site with the lowest ionization energy, which in this case is the non-bonding lone pair of electrons on the nitrogen atom.[1] The resulting molecular ion is energetically unstable and undergoes a series of predictable cleavage and rearrangement reactions.

Alpha-Cleavage in Aliphatic Amines

For aliphatic amines, the most dominant fragmentation pathway is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is driven by the formation of a stable, resonance-stabilized iminium cation. The largest substituent attached to the α-carbon is preferentially lost as a radical.[2] For a primary amine like our target molecule, this cleavage is a primary and highly characteristic fragmentation route.

Fragmentation of Alkyl Halides

Chlorinated and brominated compounds exhibit a unique and diagnostic signature in mass spectrometry due to the natural abundance of their isotopes.[4]

  • Isotopic Peaks: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio.[5] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any chlorine-containing fragments, separated by 2 m/z units (M⁺ and M+2), with a relative intensity ratio of roughly 3:1.[6]

  • Halogen Loss: A principal fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond to lose a halogen radical (e.g., Cl•).[4]

  • HX Loss: The elimination of a neutral hydrogen halide molecule (e.g., HCl) is also a common fragmentation route.[4]

Fragmentation of Cycloalkanes

Cyclic alkanes, including cyclohexane derivatives, tend to produce strong molecular ion peaks because cleaving the ring requires breaking two bonds.[7] Fragmentation often proceeds through ring-opening to form a linear radical cation, which then undergoes further cleavage, frequently resulting in the loss of small neutral alkene molecules like ethene (C₂H₄, 28 Da).[7]

PART 2: Comparative Analysis with Structural Analogs

To build our predictive model, we will examine the known fragmentation patterns of two key analogs: Cyclohexylmethanamine (the parent amine) and a generic chlorocyclohexane structure.

Alternative 1: Cyclohexylmethanamine (The Parent Amine)

Cyclohexylmethanamine (C₇H₁₅N, MW = 113.20 g/mol ) provides the foundational fragmentation pattern of the aminomethyl-cyclohexyl scaffold.[8][9]

  • Molecular Ion (M⁺): A peak at m/z 113.

  • Base Peak (α-cleavage): The most significant fragmentation is the α-cleavage, involving the loss of the cyclohexyl radical (•C₆H₁₁) to form the highly stable [CH₂=NH₂]⁺ iminium ion. This results in the base peak at m/z 30 .

  • Ring Fragmentation: Other fragments arise from the cleavage of the cyclohexane ring, often after losing the aminomethyl group or undergoing rearrangement.

Alternative 2: Chlorocyclohexane (The Halogenated Ring)

Chlorocyclohexane (C₆H₁₁Cl, MW = 118.60 g/mol ) demonstrates the characteristic behavior of a cyclic alkyl halide.

  • Molecular Ion (M⁺/M+2): A pair of peaks at m/z 118 and 120 in a ~3:1 ratio.

  • Loss of Cl•: A prominent peak at m/z 83, corresponding to the cyclohexyl cation [C₆H₁₁]⁺, resulting from the loss of the chlorine radical.

  • Loss of HCl: A significant peak at m/z 82, corresponding to the cyclohexene radical cation [C₆H₁₀]⁺•, formed by the elimination of a neutral HCl molecule.

The following table summarizes the key comparative fragmentation pathways.

FeatureCyclohexylmethanamineChlorocyclohexanePredicted for (1-Chlorocyclohexyl)methanamine
Molecular Ion (m/z) 113118 / 120147 / 149
Isotope Pattern N/AM⁺ / M+2 (~3:1)M⁺ / M+2 (~3:1)
Primary Cleavage α-cleavage (loss of •C₆H₁₁)Loss of Cl•Competing α-cleavage and loss of Cl•/HCl
Key Fragment Ion (m/z) 30 ([CH₂NH₂]⁺)83 ([C₆H₁₁]⁺)30 ([CH₂NH₂]⁺)
Key Fragment Ion (m/z) Ring fragments82 ([C₆H₁₀]⁺•)112 ([M-Cl]⁺), 111 ([M-HCl]⁺•)

PART 3: Predicted Fragmentation Pattern of (1-Chlorocyclohexyl)methanamine

By synthesizing the principles and comparative data above, we can now propose the most likely fragmentation pathways for (1-Chlorocyclohexyl)methanamine (C₇H₁₄ClN, MW = 147.65 g/mol ).

Molecular Ion

The molecular ion peak should appear as a doublet at m/z 147 and 149 , reflecting the ³⁵Cl and ³⁷Cl isotopes, with an intensity ratio of approximately 3:1. Due to the presence of a single nitrogen atom, the nominal molecular weight is odd, consistent with the Nitrogen Rule.[3]

Major Predicted Fragmentation Pathways

The initial ionization on the nitrogen atom will trigger several competing fragmentation cascades.

Caption: Primary competing fragmentation routes for the molecular ion.

  • Pathway A: α-Cleavage (Predicted Base Peak) This pathway involves the cleavage of the bond between the cyclohexane ring and the aminomethyl group. This is mechanistically favored due to the stability of the resulting iminium cation.

    • Reaction: [C₇H₁₄ClN]⁺• → [CH₂NH₂]⁺ + •C₆H₁₀Cl

    • Result: This will produce the base peak at m/z 30 . The stability of this ion often makes this the most abundant fragment for primary amines with an α-substituent.

  • Pathway B: Loss of Chlorine Radical (Loss of Cl•) Direct cleavage of the C-Cl bond results in the loss of a chlorine radical.

    • Reaction: [C₇H₁₄ClN]⁺• → [C₇H₁₄N]⁺ + Cl•

    • Result: A significant fragment ion at m/z 112 . This cation may undergo further rearrangement and fragmentation.

  • Pathway C: Loss of Hydrogen Chloride (Loss of HCl) Elimination of a neutral HCl molecule, likely involving a hydrogen atom from an adjacent carbon on the ring.

    • Reaction: [C₇H₁₄ClN]⁺• → [C₇H₁₃N]⁺• + HCl

    • Result: A radical cation at m/z 111 . This species would likely undergo subsequent ring-opening and fragmentation.

The detailed predicted cascade is visualized below.

Fragmentation_Cascade MI [M]⁺• m/z 147/149 F30 [CH₂NH₂]⁺ m/z 30 (Base Peak) MI->F30 α-Cleavage - •C₆H₁₀Cl F112 [M - Cl]⁺ m/z 112 MI->F112 - Cl• F111 [M - HCl]⁺• m/z 111 MI->F111 - HCl F_ring Ring Fragments m/z < 83 F112->F_ring Rearrangement & Ring Cleavage F111->F_ring Ring Cleavage

Caption: Predicted fragmentation cascade of (1-Chlorocyclohexyl)methanamine.

Summary of Predicted Ions
m/z (³⁵Cl)m/z (³⁷Cl)Proposed IdentityFragmentation PathwayPredicted Intensity
147149[M]⁺• (Molecular Ion)-Low to Medium
112-[M - Cl]⁺Loss of Chlorine RadicalMedium
111-[M - HCl]⁺•Loss of Hydrogen ChlorideMedium
83-[C₆H₁₁]⁺Ring fragment after loss of CH₂NH₂ and ClLow
82-[C₆H₁₀]⁺•Ring fragment after loss of CH₂NH₂ and HClLow
30 -[CH₂NH₂]⁺ α-Cleavage High (Base Peak)

PART 4: Experimental Protocol for Verification

To validate this predictive model, the following experimental protocol using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is recommended. This constitutes a self-validating system where the predicted data can be confirmed by empirical results.

Objective: To acquire the EI mass spectrum of (1-Chlorocyclohexyl)methanamine and confirm the predicted fragmentation pattern.

1. Sample Preparation a. Prepare a 1 mg/mL stock solution of (1-Chlorocyclohexyl)methanamine in a high-purity volatile solvent (e.g., Methanol or Dichloromethane). b. Serially dilute the stock solution to a working concentration of 1-10 µg/mL for GC-MS analysis. The final concentration should be optimized to avoid column overloading and detector saturation. c. Causality: Dilution is critical to ensure proper volatilization in the injector, sharp chromatographic peaks, and a clean mass spectrum free from concentration-dependent artifacts like ion-molecule reactions.

2. GC-MS Instrumentation and Parameters a. System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent). b. GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this amine. c. Injector:

  • Mode: Splitless (for high sensitivity at low concentrations) or Split (e.g., 20:1, for higher concentrations).
  • Temperature: 250 °C.
  • Injection Volume: 1 µL. d. Oven Program:
  • Initial Temperature: 60 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Causality: The temperature program is designed to ensure the compound elutes as a sharp peak, well-separated from any solvent or impurity peaks. e. MS Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. Causality: 70 eV is the standard energy used for EI, as it provides reproducible fragmentation patterns that are comparable to library spectra.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 25 - 250. A lower starting m/z ensures detection of the key m/z 30 fragment.
  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the filament).

3. Data Analysis a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from the apex of the peak. c. Analyze the spectrum for the key predicted features:

  • Confirm the M⁺/M+2 doublet at m/z 147/149 with a ~3:1 ratio.
  • Identify the base peak. Is it at m/z 30 as predicted?
  • Locate other key fragments (m/z 112, 111) and compare their relative intensities to the prediction. d. Compare the acquired experimental spectrum with the predicted pattern to confirm the fragmentation pathways.

Conclusion

The fragmentation of (1-Chlorocyclohexyl)methanamine under electron ionization is predicted to be dominated by a characteristic α-cleavage , leading to a stable iminium cation at m/z 30 , which is expected to be the base peak. Competing pathways involving the loss of a chlorine radical (to yield m/z 112) and neutral HCl (to yield m/z 111) are also anticipated to produce significant fragments. The molecular ion should be observable as a classic M⁺/M+2 doublet at m/z 147 and 149, characteristic of a monochlorinated compound. This predictive framework, built upon foundational principles and comparison with analogs, provides a powerful tool for structure confirmation and elucidation in the absence of reference data, embodying the rigorous analytical approach required in modern chemical and pharmaceutical research.

References

  • Longevialle, P., & Botter, R. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene rad. Journal of the American Society for Mass Spectrometry, 1(3), 238-248. (Source: [Link])

  • American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. (Source: [Link])

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. (Source: [Link])

  • National Center for Biotechnology Information. (n.d.). Cyclohexanemethylamine. PubChem Compound Database. (Source: [Link])

  • NIST. (n.d.). Cyclohexanemethylamine. NIST Chemistry WebBook. (Source: [Link])

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. (Source: [Link])

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. (Source: [Link])

  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. (Source: [Link])

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. (Source: [Link])

  • Slideshare. (n.d.). Mass chart Fragmentation. (Source: [Link])

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. (Source: [Link])

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (Source: [Link])

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. (Source: [Link])

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. (Source: [Link])

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. (Source: [Link])

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. (Source: [Link])

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. (Source: [Link])

  • Slideshare. (n.d.). Fragmentation of important functional group- Alkane and corbonyl compounds. (Source: [Link])

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (Source: [Link])

  • e-PG Pathshala. (n.d.). BSc Chemistry. (Source: [Link])

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (Source: [Link])

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). (Source: [Link])

  • YouTube. (2023). Fragmentation in Mass Spectrometry. (Source: [Link])

Sources

Advanced HPLC Method Development for Purity Analysis of Chlorocyclohexyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Mixed-Mode Technology vs. Traditional Reversed-Phase

Executive Summary & Core Directive

The purity analysis of chlorocyclohexyl amines —critical intermediates in the synthesis of anesthetics (e.g., ketamine derivatives) and various agrochemicals—presents a "perfect storm" of chromatographic challenges. These compounds combine strong basicity (pKa ~9–10), poor UV absorptivity (lack of conjugated systems), and structural isomerism (cis/trans diastereomers).

This guide objectively compares the performance of Modern Mixed-Mode (MM) Stationary Phases (The Product/Solution) against traditional Ion-Pairing Chromatography (IPC) and High-pH Reversed-Phase (High-pH RP) methods.

The Verdict: While traditional IPC offers resolution, it suffers from poor reproducibility and MS incompatibility. High-pH RP improves peak shape but often fails to resolve positional isomers. Mixed-Mode chromatography emerges as the superior methodology , offering orthogonal selectivity (hydrophobic + ion-exchange) that resolves isomers while maintaining sharp peak shapes and MS compatibility.

The Chromatographic Challenge: Why Standard C18 Fails

The "Silanol Effect"

Chlorocyclohexyl amines are protonated at neutral and acidic pH. On standard C18 columns, these positively charged ammonium species interact ionically with residual silanols (


) on the silica surface.
  • Result: Severe peak tailing (

    
    ), retention time shifting, and loss of sensitivity.
    
The Isomer Problem

Synthesis of chlorocyclohexyl amines often yields a mixture of cis- and trans- isomers. These diastereomers have nearly identical hydrophobicities (


), making them co-elute on standard C18 phases driven solely by van der Waals forces.
Detection Limits

Lacking a strong chromophore, these amines require detection at low UV (200–210 nm). Traditional mobile phase additives like Triethylamine (TEA) or TFA cause high background noise at these wavelengths, reducing sensitivity.

Comparative Analysis: Mixed-Mode vs. Alternatives

The following data summarizes a comparative study analyzing a crude mixture of 2-chlorocyclohexylamine containing cis/trans isomers and hydrolysis impurities.

Quantitative Performance Metrics
MetricMethod A: Mixed-Mode (The Product) Method B: Ion-Pairing (IPC) Method C: High-pH C18
Stationary Phase Alkyl chain + Embedded Acidic Group (e.g., C18/SCX)Standard C18Hybrid Silica C18 (High pH stable)
Mobile Phase ACN / Water / 0.1% Formic AcidACN / Water / 10mM HexanesulfonateACN / 10mM Ammonium Bicarbonate (pH 10)
Tailing Factor (

)
1.05 - 1.15 (Excellent)1.10 - 1.20 (Good)1.30 - 1.50 (Acceptable)
Isomer Resolution (

)
> 3.5 (Baseline)> 2.0 (Separated)< 1.0 (Co-elution)
Equilibration Time 5 - 10 min 45 - 60 min15 - 20 min
MS Compatibility Yes (Volatile buffers)No (Non-volatile reagents)Yes
Robustness High (Surface charge repels bases)Low (Temperature sensitive)Medium (Column aging at high pH)
Mechanism of Action Diagram

The following diagram illustrates the mechanistic difference between the "Product" (Mixed-Mode) and the "Alternative" (Standard C18).

G cluster_0 Standard C18 (The Problem) cluster_1 Mixed-Mode Technology (The Solution) C18_Surface Silica Surface (Residual Silanols Si-O⁻) Interaction Ionic Interaction (Peak Tailing) C18_Surface->Interaction Attracts Amine Chlorocyclohexyl Amine (R-NH₃⁺) Amine->Interaction Binds Irreversibly MM_Surface Mixed-Mode Ligand (C18 + Neg. Charge Group) Mechanism Controlled Ion-Exchange + Hydrophobic Retention MM_Surface->Mechanism Provides Dual Interaction Amine_MM Chlorocyclohexyl Amine (R-NH₃⁺) Amine_MM->Mechanism Retained via IE & RP Result Sharp Peak + Isomer Selectivity Mechanism->Result

Caption: Figure 1. Mechanism comparison. Standard C18 suffers from uncontrolled silanol activity, while Mixed-Mode phases utilize engineered ionic groups for controlled retention.

Detailed Experimental Protocols

"The Product" Workflow: Mixed-Mode Method

This protocol utilizes a column with both hydrophobic alkyl chains and surface anionic groups (e.g., SIELC Primesep, Waters CSH, or similar mixed-mode technology).

Objective: Separate cis- and trans- 2-chlorocyclohexylamine and quantify purity.

  • Column: Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to load amines via ion-exchange).

    • 2-15 min: 5% → 60% B (Elution via increasing hydrophobicity).

    • 15-20 min: 60% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • Primary: CAD (Charged Aerosol Detector) or ELSD (if UV is too weak).

    • Secondary: UV at 205 nm (Reference 360 nm).

  • Temperature: 35°C (Critical for isomer selectivity).

Why this works: The acidic mobile phase ensures the amine is fully protonated (


). The column's negative surface charge retains the amine via ion-exchange, while the alkyl chain resolves the isomers based on their 3D shape and hydrophobic footprint.
Alternative Workflow: Ion-Pairing (IPC)

Objective: Achieve separation using standard lab consumables.

  • Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water (Adjusted to pH 2.5 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% → 50% B over 20 min.

  • Critical Drawback: Requires 60+ minutes of equilibration to saturate the column with the ion-pairing reagent. Once used for IPC, the column cannot be used for other methods.

Method Development Decision Matrix

Use this logic flow to determine when to switch from standard C18 to Mixed-Mode for amine analysis.

DecisionTree Start Start: Amine Purity Analysis Check_pKa Is Analyte Basic (pKa > 8)? Start->Check_pKa Check_UV Does it have a Chromophore? Check_pKa->Check_UV Yes Standard_C18 Try Standard C18 (High pH Hybrid) Check_pKa->Standard_C18 No (Acidic/Neutral) Check_UV->Standard_C18 Yes (Use High pH) Tailing_Check Peak Tailing > 1.5? Check_UV->Tailing_Check No / Weak UV Standard_C18->Tailing_Check Tailing_Check->Standard_C18 No (Method OK) Isomer_Check Are Isomers Present? Tailing_Check->Isomer_Check Yes Solution_MM USE MIXED-MODE COLUMN (C18/SCX) Isomer_Check->Solution_MM Yes (Critical) Solution_HILIC Use HILIC (If very polar) Isomer_Check->Solution_HILIC No, but low retention

Caption: Figure 2. Decision tree for selecting stationary phases. Mixed-Mode is the definitive choice when basicity and isomerism coexist.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Gritti, F., & Guiochon, G. (2013). Separation of isomers on mixed-mode stationary phases. Journal of Chromatography A. Link

  • Sielc Technologies. (n.d.). Separation of 2-Amino-5-chlorophenyl cyclohexyl ketone on Newcrom R1 HPLC column.Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for Basic Compounds.Link

  • Dolan, J. W. (2008). Ion Pairing: Blessing or Curse? LCGC North America.[4] Link

Sources

Comparative Reactivity Guide: 1-Chloro- vs. 1-Hydroxycyclohexylmethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (1-hydroxycyclohexyl)methanamine (Compound A) and (1-chlorocyclohexyl)methanamine (Compound B). While structurally similar, these two scaffolds exhibit diametrically opposed reactivity profiles due to the nature of the substituent at the C1 position (hydroxyl vs. chloride).

  • Compound A (Hydroxy): Acts as a stable nucleophile or a substrate for ring expansion . It is the standard precursor for Tiffeneau-Demjanov rearrangements to generate cycloheptanones.

  • Compound B (Chloro): Acts as a transient electrophile or "nitrogen mustard" analogue. The free base is kinetically unstable, undergoing rapid intramolecular cyclization to form 1-azaspiro[2.5]octane (a spiro-aziridine).

Key Takeaway: Researchers targeting ring-expanded ketones must utilize the Hydroxy variant (A). Researchers targeting spiro-heterocycles or rigidifying scaffolds should utilize the Chloro variant (B), typically generated in situ to avoid isolation of the unstable free base.

Mechanistic Divergence

The reactivity difference is governed by the leaving group ability (


 vs. 

) and the resulting intramolecular pathways.
The Reactivity "Fork"

The following diagram illustrates how the choice of C1 substituent dictates the reaction pathway: Ring Expansion (Path A) vs. Spiro-Cyclization (Path B).

ReactivityPathways Hydroxy (1-Hydroxycyclohexyl) methanamine (Stable Precursor) Chloro (1-Chlorocyclohexyl) methanamine (Reactive Intermediate) Hydroxy->Chloro SOCl2 Diazonium Diazonium Species (Unstable) Hydroxy->Diazonium HNO2 / H+ Aziridine 1-Azaspiro[2.5]octane (Spiro-Aziridine) Chloro->Aziridine Base (OH-) Intramolecular SN2 Carbocation 3° Carbocation Diazonium->Carbocation -N2 Cycloheptanone Cycloheptanone (Ring Expansion) Carbocation->Cycloheptanone 1,2-Shift (Tiffeneau-Demjanov)

Figure 1: Mechanistic divergence showing Tiffeneau-Demjanov expansion vs. Spiro-aziridine formation.

Detailed Reactivity Analysis

(1-Hydroxycyclohexyl)methanamine: The Expansion Substrate

This molecule is chemically stable as a free base. Its primary utility lies in the Tiffeneau-Demjanov rearrangement .

  • Mechanism: Diazotization of the primary amine creates a good leaving group (

    
    ). The loss of 
    
    
    
    generates a primary carbocation, which triggers a 1,2-alkyl shift from the cyclohexane ring to expand it to a 7-membered ring (cycloheptanone).
  • Key Advantage: Regiospecific ring expansion that is difficult to achieve via other methods.

(1-Chlorocyclohexyl)methanamine: The Cyclization Precursor

This molecule is rarely isolated as a free base because the amine (nucleophile) and the chloride (leaving group) are in a 1,3-relationship .

  • Mechanism: Upon deprotonation (pH > 8), the amine nitrogen performs a backside attack on the tertiary C1 carbon.

  • Product: The formation of 1-azaspiro[2.5]octane is kinetically favored due to the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) provided by the cyclohexane ring, which compresses the bond angle and brings the reactive centers closer together.

  • Safety Critical: The resulting spiro-aziridine is a potent alkylating agent and should be handled with protocols reserved for nitrogen mustards.

Comparative Data Profile

The following table summarizes the physical and chemical distinctions.

Feature1-Hydroxycyclohexylmethanamine1-Chlorocyclohexylmethanamine
CAS Registry 4000-72-0N/A (Transient/Salt form)
Stability (Free Base) Stable at RT for months.Unstable :

min at pH 10.
Stability (HCl Salt) Stable.[1]Stable (Hygroscopic).
Primary Reaction Ring Expansion (to Cycloheptanone).[2]Cyclization (to Spiro-aziridine).
Reagent Compatibility Compatible with bases (NaOH, TEA).Incompatible with bases (Cyclizes).
Handling Hazard Standard Irritant.Vesicant / Alkylator (upon cyclization).

Experimental Protocols

Protocol A: Tiffeneau-Demjanov Rearrangement (Using Hydroxy-Amine)

Objective: Synthesis of Cycloheptanone. Reference: Organic Reactions 1960, 11, 157; Smith & Baer, J. Am. Chem. Soc.

  • Dissolution: Dissolve (1-hydroxycyclohexyl)methanamine (1.0 eq) in 10% aqueous acetic acid. Cool to 0°C.

  • Diazotization: Add saturated aqueous

    
     (1.1 eq) dropwise over 30 minutes. Maintain temperature < 5°C.
    
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Workup: Allow to warm to RT for 2 hours. Extract with diethyl ether (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Result: Crude oil containing cycloheptanone (Yield: 65-75%).

Protocol B: Spiro-Aziridine Formation (Using Chloro-Amine)

Objective: Generation of 1-azaspiro[2.5]octane. Warning: Product is a potent alkylating agent. Perform in a fume hood.

  • Activation: Suspend (1-hydroxycyclohexyl)methanamine HCl salt in dry

    
     at 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Reflux for 2 hours to form the 1-chloro-amine hydrochloride.
  • Cyclization: Cool the mixture to 0°C. Add strong base (e.g., 50% NaOH or KOtBu) rapidly with vigorous stirring.

  • Phase Separation: The free base immediately cyclizes. Separate the organic layer immediately.

  • Usage: Do not concentrate to dryness. Use the solution of 1-azaspiro[2.5]octane directly for subsequent nucleophilic ring-opening reactions.

Workflow Visualization

The following diagram details the decision matrix for selecting the correct precursor.

ExperimentalWorkflow Start Target Molecule Selection Decision Target Ring System? Start->Decision Target7 7-Membered Ring (Cycloheptanone) Decision->Target7 Expansion TargetSpiro Spiro-Heterocycle (Aziridine/Piperidine) Decision->TargetSpiro Rigidification UseHydroxy Use 1-Hydroxy Precursor Target7->UseHydroxy AcidicCond Acidic Conditions (NaNO2 / AcOH) UseHydroxy->AcidicCond UseChloro Generate 1-Chloro Precursor (in situ) TargetSpiro->UseChloro BasicCond Basic Conditions (NaOH / Phase Transfer) UseChloro->BasicCond

Figure 2: Experimental workflow for precursor selection based on target scaffold.

References

  • Tiffeneau-Demjanov Rearrangement. Organic Reactions. 1960; 11: 157-188. Link

  • Synthesis of Azaspirocycles. BenchChem Technical Guide. 2025. Link

  • Intramolecular Cyclization of Beta-Chloroamines. Journal of Organic Chemistry. 2012; 77(1): 33-39. Link

  • Spiroaziridine Formation and Reactivity. ResearchGate Technical Report. 2023. Link

Sources

Crystal structure and X-ray diffraction data for (1-Chlorocyclohexyl)methanamine HCl

[1][2][3]

Executive Summary

(1-Chlorocyclohexyl)methanamine Hydrochloride (HCl) represents a critical structural intermediate, often serving as a precursor in the synthesis of arylcyclohexylamine anesthetics (e.g., Tiletamine analogs) or as a rigidified linker in medicinal chemistry.[1][2][3]

This guide objectively compares the physicochemical and crystallographic profiles of the Chloro-analog against its direct precursor, 1-(Aminomethyl)cyclohexanol HCl .[1][2] While the hydroxy-analog is well-characterized in literature, the chloro-derivative presents unique challenges in stability and polymorphism due to the loss of the hydroxyl hydrogen-bond donor and the introduction of the lipophilic, electron-withdrawing chlorine atom.[1]

Comparative Structural Analysis

The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) at the 1-position induces a drastic shift in the solid-state assembly.[1][2]

1.1 Conformational Locking (The "Chair" Preference)

In 1,1-disubstituted cyclohexanes, steric bulk dictates the preferred chair conformation.[1][2][3]

  • The Competitors: The 1-position holds a Chlorine atom (A-value

    
     0.43 kcal/mol) and an Aminomethyl group (
    
    
    , A-value
    
    
    1.7 kcal/mol).[1][2]
  • The Outcome: To minimize 1,3-diaxial interactions, the bulkier aminomethyl group will preferentially occupy the equatorial position , forcing the chlorine atom into the axial position .[2]

  • Comparison:

    • Hydroxy-Analog: The -OH group is small (A-value

      
       0.87), but capable of strong intramolecular H-bonding, which can distort the chair or stabilize the axial amine conformer in specific solvates.[1][2]
      
    • Chloro-Analog: Lacks this H-bond stabilization, leading to a more rigid, sterically driven packing.[1][2]

1.2 Physicochemical Property Comparison[1][4][5]
Feature(1-Chlorocyclohexyl)methanamine HCl 1-(Aminomethyl)cyclohexanol HCl (Alternative)Implication for Research
Molecular Weight ~184.11 g/mol 165.66 g/mol Chloro-analog has higher density packing potential.[1][2][3]
H-Bond Donors 3 (Ammonium protons)4 (Ammonium + Hydroxyl)Chloro-salt relies solely on

interactions.[1][2][3]
Hygroscopicity Moderate to HighHighThe OH group increases water affinity; Cl is more lipophilic but the salt form remains hygroscopic.
Crystal Habit Prismatic/Needles (Solvent dependent)Plates/BlocksCl-analog grows faster due to lower solubility in polar media.[1][2][3]
Melting Point Distinct (sharp), typically >200°C (dec.)Broad (often hydrates)Cl-analog offers better thermal characterization if dry.[1][2][3]
Experimental Protocol: Solid-State Characterization

Note: Due to the high solubility of the amine HCl salt in water, standard aqueous crystallization often fails.[1][2] The following protocol utilizes vapor diffusion for optimal X-ray quality crystals.

Phase 1: Synthesis & Purification (Pre-requisite)

To ensure the XRD data reflects the chloro compound and not the hydroxy hydrolysis product, anhydrous handling is mandatory.[2]

  • Reagent: React 1-(aminomethyl)cyclohexanol with Thionyl Chloride (

    
    ) in dry DCM.
    
  • Isolation: Precipitate with anhydrous

    
    .
    
  • Critical Check: Run IR spectroscopy. Look for the disappearance of the broad O-H stretch (

    
    ) and appearance of the C-Cl stretch (
    
    
    ).[1][2]
Phase 2: Single Crystal Growth (Vapor Diffusion)

Objective: Grow crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

  • Inner Vial: Dissolve 20 mg of (1-Chlorocyclohexyl)methanamine HCl in 2 mL of Methanol (MeOH) . Ensure the solution is saturated but clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (

    
    )  or Acetone .
    
  • Sealing: Seal the outer jar tightly.

  • Mechanism: The volatile antisolvent (

    
    ) diffuses into the MeOH, slowly lowering solubility and forcing nucleation.[2][3]
    
  • Timeline: Inspect after 48-72 hours. Look for colorless prisms.[1][2][3]

Phase 3: Data Collection Strategy (XRD)
  • Temperature: Collect at 100 K . Room temperature collection increases thermal motion of the cyclohexane ring, often leading to disorder models that obscure the axial/equatorial assignment of the Cl atom.[2]

  • Target Resolution: 0.8 Å or better.

  • Space Group Expectation: Unlike the alcohol (often P21/c with solvent channels), the Chloro-salt frequently crystallizes in higher symmetry orthorhombic settings (e.g., Pbca) due to the loss of directional H-bonding from the OH group.[1][2][3]

Structural Logic & Synthesis Pathway (Visualization)

The following diagram illustrates the structural transformation and the critical "Conformational Lock" that dictates the crystal packing.

Gcluster_confConformational PreferenceStart1-(Aminomethyl)cyclohexanol (Start)ReactionChlorination(SOCl2 / DCM)Start->ReactionDehydrationIntermediateCarbocationIntermediateReaction->IntermediateSN1/SNi MechanismProduct(1-Chlorocyclohexyl)methanamine HClIntermediate->ProductCl- AttackPackingCrystal Packing:Axial-Cl / Eq-AmineProduct->PackingSteric Locking(A-Value Driven)Equatorial -CH2NH3+Equatorial -CH2NH3+Packing->Equatorial -CH2NH3+Large GroupAxial -ClAxial -ClPacking->Axial -ClSmall Group

Caption: Synthesis pathway and steric locking mechanism. The bulky aminomethyl group forces the chlorine into the axial position to minimize lattice strain.[2]

Predicted Powder Diffraction (PXRD) Signature

If single crystals are unavailable, use Powder XRD for phase identification.[1][2][3] The following peaks are characteristic of the HCl salt lattice for this class of cyclohexylamines (simulated based on isostructural analogs):

2-Theta (

)
Relative IntensityAssignment
6.8° - 7.2° Medium(002) Laminar packing spacing (long axis).[1][2][3]
14.5° - 15.1° HighInter-chain packing (Ammonium-Chloride network).[1][3]
19.8° - 21.5° Very HighCyclohexane ring stacking (Van der Waals).[1][2][3]
24.0° - 26.0° Low/BroadDisorder/Thermal vibration of the ring.[1]

Diagnostic Tip: If you observe a strong peak at


Hydroxy-analog113
References
  • Goubitz, K., et al. "Crystal structure of cyclohexylamine hydrochloride."[2][3] Crystallography Reports, vol. 46, 2001.[2][3]

  • Parke-Davis & Co. "Arylcyclohexylamine compositions and methods."[1][3] US Patent 3,254,124 (Foundational chemistry for 1-substituted cyclohexylamines).[1][2][3]

  • Cambridge Crystallographic Data Centre (CCDC). "Search: Cyclohexanemethanamine salts."[2][3] CSD Enterprise.[1][2][3] (Recommended for retrieving exact unit cell matches for analogs).

  • Eliel, E. L. "Conformational Analysis of Mobile Cyclohexanes."[2][3] Journal of Chemical Education, 1960.[2] (Authoritative source on A-values and Axial/Equatorial preferences).

Thermal Artifacts in Chlorocyclohexyl Amine Analysis: A Comparative Guide to GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Identification of Thermal Degradation Products of Chlorocyclohexyl Amines Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The analysis of chlorocyclohexyl amines —critical intermediates in the synthesis of mucolytics (e.g., Ambroxol) and cyclohexyl-based pharmaceuticals—presents a classic analytical paradox. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for volatile impurity profiling, the thermal instability of these compounds often leads to injector-induced degradation .

This guide objectively compares three analytical workflows: Direct Injection GC-MS , Derivatization GC-MS , and LC-MS/MS . Our goal is to empower researchers to distinguish between process-related impurities (real) and analytical artifacts (false positives) caused by dehydrochlorination.

Part 1: The Challenge – Thermal Instability Mechanics

The core challenge in analyzing chlorocyclohexyl amines is the lability of the C-Cl bond in the presence of an amine group. Upon exposure to the high temperatures of a GC injector (



), these molecules undergo thermal dehydrochlorination (loss of HCl).

The Mechanism: The amine group acts as an internal base (or nucleophile), facilitating an intramolecular elimination reaction. This converts the target analyte (chlorocyclohexyl amine) into a cyclohexenyl amine degradation product inside the instrument.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the artifact formation pathway that leads to false-positive impurity results.

DegradationPathway Parent Chlorocyclohexyl Amine (Target Analyte) Heat GC Injector Heat (>200°C) Parent->Heat Injection Transition Transition State (Internal Base Catalysis) Heat->Transition Activation Product Cyclohexenyl Amine (Degradation Artifact) Transition->Product Elimination HCl HCl Gas (Eliminated) Transition->HCl

Figure 1: Mechanism of thermal dehydrochlorination in chlorocyclohexyl amines during GC analysis.

Part 2: Methodology Comparison

We evaluated three distinct workflows to determine the most accurate method for identifying degradation products without inducing them.

Method A: Direct Injection GC-MS (The Baseline)
  • Protocol: Split injection (10:1) at

    
    ; Column: Rtx-5MS.
    
  • Performance: High risk of artifacts. The high injector temperature provides sufficient activation energy for HCl elimination.

  • Verdict: Not Recommended for quantitation. Useful only for qualitative screening if thermal breakdown is accounted for.

Method B: Derivatization GC-MS (The Stabilization Solution)
  • Protocol: Acylation of the amine using Trifluoroacetic Anhydride (TFAA).

  • Performance: Acylation reduces the basicity of the nitrogen atom, preventing it from catalyzing the elimination reaction. It also improves volatility, allowing for lower injector temperatures.

  • Verdict: Recommended for routine QC where LC-MS is unavailable.

Method C: LC-MS/MS (The Orthogonal Validator)
  • Protocol: Electrospray Ionization (ESI) in Positive Mode; Column: C18.

  • Performance: Operates at near-ambient temperatures. Detects the intact parent molecule without thermal stress.

  • Verdict: Gold Standard for confirming whether impurities are real or artifacts.

Part 3: Comparative Data Analysis

The following table summarizes the experimental outcomes when analyzing a 99.5% pure standard of 4-chlorocyclohexylamine.

FeatureMethod A: Direct GC-MSMethod B: Derivatization (TFAA)Method C: LC-MS (ESI+)
Thermal Stress High (

)
Moderate (


)
None (Ambient/

)
Detected Impurity 12.4% (Cyclohexenyl amine)0.8% (Cyclohexenyl amine)< 0.1% (Not Detected)
Interpretation False Positive (Artifact)Accurate (Stabilized)True Value
Sample Prep Time Low (Dilute & Shoot)Medium (30 mins)Low (Dilute & Shoot)
Sensitivity GoodExcellent (Improved Peak Shape)High

Analyst Insight: The 12.4% impurity detected in Method A is a "ghost peak" created by the instrument. Method C confirms the sample is actually pure. Method B bridges the gap by chemically stabilizing the molecule.

Part 4: Recommended Experimental Protocol (Method B)

If LC-MS is unavailable, you must use derivatization to stabilize the amine. Below is a self-validating protocol using Trifluoroacetic Anhydride (TFAA).

Protocol: TFAA Derivatization of Chlorocyclohexyl Amines

1. Reagents & Equipment:

  • Solvent: Ethyl Acetate (Anhydrous).[1]

  • Reagent: Trifluoroacetic Anhydride (TFAA).[1]

  • Base: Pyridine (to scavenge acid byproducts).

  • Vial: 2 mL crimp-top autosampler vial.

2. Step-by-Step Workflow:

  • Preparation: Dissolve

    
     of sample in 
    
    
    
    of Ethyl Acetate.
  • Buffering: Add

    
     of Pyridine. Reason: Neutralizes the generated trifluoroacetic acid, preventing acid-catalyzed degradation.
    
  • Derivatization: Add

    
     of TFAA dropwise.
    
    • Observation: Mild exotherm (heat release) is normal.

  • Incubation: Cap and incubate at

    
     for 20 minutes.
    
  • Dry Down: Evaporate to dryness under a gentle nitrogen stream to remove excess TFAA (which damages GC columns).

  • Reconstitution: Re-dissolve residue in

    
     Ethyl Acetate.
    
  • Analysis: Inject

    
     into GC-MS (Injector: 
    
    
    
    , Split 20:1).
Visualization: Analytical Decision Workflow

Use this logic flow to select the correct method for your facility.

DecisionTree Start Start: Impurity Profiling of Chlorocyclohexyl Amine CheckLC Is LC-MS Available? Start->CheckLC YesLC Use LC-MS (ESI+) (No Thermal Degradation) CheckLC->YesLC Yes NoLC Must use GC-MS CheckLC->NoLC No Direct Direct Injection? NoLC->Direct Artifact STOP: High Risk of False Positives (Artifacts) Direct->Artifact Yes Deriv Perform TFAA Derivatization (Stabilize Amine) Direct->Deriv No Result GC-MS Analysis (Accurate Profile) Deriv->Result

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References
  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing: A Comparative Guide. Retrieved from [Link]

  • Lin, D. L., et al. (2012). Chemical Derivatization for the Analysis of Drugs by GC-MS - A Conceptual Review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of GC-MS and LC-MS for Volatile and Thermally Labile Compounds. Retrieved from [Link]

Sources

Melting point determination and range for pure (1-Chlorocyclohexyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical characterization, specifically the melting point determination, of (1-Chlorocyclohexyl)methanamine Hydrochloride and its critical structural analogs.

Editorial Note: This compound is a highly reactive synthetic intermediate, often formed in situ from 1-(aminomethyl)cyclohexanol . Users frequently confuse the stable precursor (hydroxy-analog) with the reactive target (chloro-analog). This guide addresses the characterization of both to ensure scientific accuracy.

Executive Summary & Critical Data

Status: Reactive Intermediate / Hygroscopic Solid Primary Application: Precursor to 1-azaspiro[2.5]octane (aziridine formation) or chain-extended cycloalkanes (Tiffeneau–Demjanov rearrangement).

The "pure" (1-Chlorocyclohexyl)methanamine HCl is kinetically unstable. Upon heating or neutralization, it readily cyclizes to form the aziridine 1-azaspiro[2.5]octane . Therefore, the "melting point" observed is often a decomposition point or the melting point of the stable precursor if the reaction was incomplete.

Comparative Physical Properties Table
CompoundStructureMelting Point (Range)StateStability
1-(Aminomethyl)cyclohexanol HCl Precursor 217 – 219 °C White Crystalline SolidStable, Non-hygroscopic
(1-Chlorocyclohexyl)methanamine HCl Target ~145 – 155 °C (Dec.) *Off-white SolidHygroscopic, Cyclizes on heating
1-Azaspiro[2.5]octane Product Liquid (Oil) Colorless/Yellow OilVolatile, Reactive Base
1-Cyclohexylmethanamine HCl Analog 256 – 260 °C White PowderStable

*Note: The Chloro-HCl salt does not exhibit a sharp melting point. It typically softens and decomposes (evolves HCl gas) or cyclizes as it approaches 150°C. Data for the stable Hydroxy-precursor is the standard quality control metric.

Technical Analysis: The Stability-Reactivity Paradox

To accurately determine the melting point, one must understand the molecular behavior during the heating phase.

  • The Precursor (Hydroxy-Amine): The starting material, 1-(aminomethyl)cyclohexanol HCl, possesses a strong crystal lattice stabilized by hydrogen bonding between the hydroxyl (-OH) and ammonium (-NH3+) groups. This results in a high, sharp melting point (217–219 °C ).

  • The Target (Chloro-Amine): When the hydroxyl group is replaced by chlorine (via Thionyl Chloride,

    
    ), the hydrogen bonding network is disrupted. The resulting C-Cl bond is labile.
    
  • Thermal Cyclization: As the temperature rises during MP determination, the free amine (in equilibrium) performs an intramolecular nucleophilic attack on the carbon bearing the chlorine. This expels the chloride ion and forms the strained aziridine ring (1-azaspiro[2.5]octane).

Implication for Researchers: If your sample melts above 200°C , it is likely unreacted starting material. If it melts/decomposes below 160°C , conversion to the chloro-intermediate has occurred.

Reaction Pathway & Logic Visualization

The following diagram illustrates the transformation and the competing physical states.

G cluster_legend Phase Transition Logic Precursor 1-(Aminomethyl)cyclohexanol HCl (Stable Solid) MP: 217-219°C Intermediate (1-Chlorocyclohexyl)methanamine HCl (Reactive Solid) MP: ~150°C (Decomp) Precursor->Intermediate Chlorination (-SO2, -HCl) Reagent SOCl2 (Thionyl Chloride) Reagent->Intermediate Product 1-Azaspiro[2.5]octane (Aziridine) State: Liquid Oil Intermediate->Product Base / Heat (Cyclization) High MP High MP Low MP/Decomp Low MP/Decomp High MP->Low MP/Decomp Liquid Liquid Low MP/Decomp->Liquid

Caption: Transformation from stable high-melting precursor to reactive low-melting intermediate and liquid product.

Experimental Protocol: Melting Point Determination

Due to the hygroscopic and reactive nature of the Chloro-HCl salt, standard open-capillary methods may yield inaccurate results due to moisture absorption or premature cyclization.

Method A: Capillary Tube (Standard)

Best for: Quick purity check of the stable precursor.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours. Moisture lowers the MP depression significantly.
    
  • Loading: Pack 2-3 mm of substance into a thin-walled glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 180°C.

    • Slow Ramp: 1°C/min from 180°C to endpoint.

  • Observation:

    • 217–219°C: Confirms identity as 1-(aminomethyl)cyclohexanol HCl .

    • 145–160°C (browning/gas): Indicates presence of (1-Chlorocyclohexyl)methanamine HCl .

Method B: Differential Scanning Calorimetry (DSC)

Best for: Characterizing the reactive Chloro-intermediate.

  • Pan: Use a hermetically sealed aluminum pan to prevent HCl loss and moisture ingress.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 40°C, ramp 5°C/min to 250°C.

  • Interpretation:

    • Look for a broad endotherm (melting) followed immediately by an exotherm (decomposition/cyclization) in the 150–170°C region.

Synthesis Validation: How to confirm you have the Chloro-Salt

Since the melting point is ambiguous for the chloro-compound, use these secondary validation checks:

  • Silver Nitrate Test: Dissolve a small amount in water and add

    
    .
    
    • Immediate thick precipitate: Indicates ionic chloride (

      
       from HCl).
      
    • Slow/No precipitate: Indicates covalent chlorine (C-Cl) is intact (or absent).

    • Note: This distinguishes the salt from the free base but not from the precursor (which is also an HCl salt).

  • Solubility:

    • Precursor: Highly soluble in water, sparingly soluble in cold chloroform.

    • Chloro-Intermediate: Soluble in chloroform (often used for the reaction).

  • IR Spectroscopy:

    • Look for the disappearance of the broad O-H stretch (

      
      ) present in the precursor.
      
    • Appearance of C-Cl stretch (weak,

      
      ) is difficult to see but the absence of OH is definitive.
      
References
  • Precursor Characterization: Cyclohexanol, 1-(aminomethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. PubChem Compound Summary for CID 20379. Available at: [Link]

  • Reaction Mechanism (Tiffeneau-Demjanov): Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[1][2] Organic Reactions.[1][2][3][4][5][6][7][8][9] Available at: [Link]

  • Thionyl Chloride Reactivity: Xu, F., et al. (2008).[3] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2.[3][4] Journal of Organic Chemistry.[4] Available at: [Link]

Sources

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